Technical Documentation Center

2-Aminospiro[3.3]heptan-7-ol;hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Aminospiro[3.3]heptan-7-ol;hydrochloride
  • CAS: 2408964-24-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Aminospiro[3.3]heptan-2-ol Hydrochloride: A Rising Star in Medicinal Chemistry

Abstract The spiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern drug discovery, valued for its three-dimensional character and its role as a bioisostere for commonly used aromatic rings. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The spiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern drug discovery, valued for its three-dimensional character and its role as a bioisostere for commonly used aromatic rings. This guide provides a comprehensive technical overview of a key derivative, 6-Aminospiro[3.3]heptan-2-ol hydrochloride (CAS: 1820979-19-8). This document will delve into its chemical structure, physicochemical properties, a plausible synthetic pathway, and its potential applications in the development of novel therapeutics. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

A Note on Nomenclature: The initial topic of inquiry was "2-Aminospiro[3.3]heptan-7-ol hydrochloride." However, a thorough review of the scientific literature and chemical databases did not yield information on a spiro[3.3]heptane with a hydroxyl group at the 7-position. It is presumed that this was a reference to a different isomer. This guide will therefore focus on the well-documented and commercially available isomer, 6-Aminospiro[3.3]heptan-2-ol hydrochloride .

Introduction: The Spiro[3.3]heptane Scaffold in Modern Drug Design

The principle of bioisosterism, the substitution of one chemical group for another with similar physical or chemical properties to create a new compound with similar or improved biological activity, is a cornerstone of medicinal chemistry. The rigid, non-planar structure of the spiro[3.3]heptane core offers a unique three-dimensional topology that can effectively mimic the spatial arrangement of substituents on a phenyl ring. This "escape from flatland" is a key strategy to improve physicochemical properties, enhance target selectivity, and explore novel chemical space, potentially leading to new intellectual property. The introduction of amino and hydroxyl functionalities to this scaffold, as seen in 6-Aminospiro[3.3]heptan-2-ol, provides key points for molecular interactions and further chemical modification, making it a versatile building block for drug discovery programs.

Chemical Structure and Physicochemical Properties

6-Aminospiro[3.3]heptan-2-ol hydrochloride is a spirocyclic compound characterized by two fused cyclobutane rings sharing a single carbon atom. The molecule possesses two functional groups: a primary amine at the 6-position and a hydroxyl group at the 2-position. The hydrochloride salt form enhances the compound's stability and aqueous solubility.

Caption: Chemical structure of 6-Aminospiro[3.3]heptan-2-ol Hydrochloride.

Table 1: Physicochemical Properties of 6-Aminospiro[3.3]heptan-2-ol Hydrochloride [1]

PropertyValueSource
CAS Number 1820979-19-8PubChem[1]
Molecular Formula C₇H₁₄ClNOPubChem[1]
Molecular Weight 163.64 g/mol PubChem[1]
IUPAC Name 6-aminospiro[3.3]heptan-2-ol;hydrochloridePubChem[1]
InChI Key AUOLCOSQRYKGRI-UHFFFAOYSA-NPubChem[1]
SMILES C1C(CC12CC(C2)O)N.ClPubChem[1]
Topological Polar Surface Area 46.3 ŲPubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 0PubChem[1]

Synthesis and Manufacturing

The synthesis would likely commence with the construction of the spiro[3.3]heptanone core, which can be achieved through various methods, including the [2+2] cycloaddition of a ketene or keteniminium species with a suitable methylene cyclobutane derivative. Subsequent functional group manipulations would then be performed to introduce the amino group and reduce the ketone to the desired alcohol.

Start Functionalized Cyclobutane Precursor Cycloaddition [2+2] Cycloaddition Start->Cycloaddition Ketone Spiro[3.3]heptanone Derivative Cycloaddition->Ketone Amination Introduction of Amino Group Ketone->Amination AminoKetone 6-Aminospiro[3.3]heptan-2-one Amination->AminoKetone Reduction Ketone Reduction (e.g., NaBH4) AminoKetone->Reduction Alcohol 6-Aminospiro[3.3]heptan-2-ol Reduction->Alcohol Salt Salt Formation (HCl) Alcohol->Salt Final 6-Aminospiro[3.3]heptan-2-ol Hydrochloride Salt->Final

Caption: Proposed synthetic workflow for 6-Aminospiro[3.3]heptan-2-ol hydrochloride.

Key Synthetic Steps Explained:

  • Spirocyclic Ketone Formation: The construction of the spiro[3.3]heptanone skeleton is a critical step. This can be achieved through established methods such as the reaction of a cyclobutanecarbonyl chloride derivative to form a ketene which then undergoes a [2+2] cycloaddition with an appropriately substituted alkene.

  • Introduction of the Amino Group: The amino group can be introduced at the 6-position of the spiro[3.3]heptanone core through various synthetic strategies. One common method is reductive amination of a precursor ketone.

  • Ketone Reduction: The ketone at the 2-position is then reduced to the corresponding secondary alcohol. This is a standard transformation that can be accomplished with a variety of reducing agents, such as sodium borohydride (NaBH₄), to yield 6-Aminospiro[3.3]heptan-2-ol. The stereochemistry of the resulting alcohol will depend on the reducing agent and reaction conditions used.

  • Salt Formation: Finally, the free base is treated with hydrochloric acid (HCl) to form the hydrochloride salt, which often improves the compound's crystallinity, stability, and handling properties.

Spectroscopic Characterization

While specific spectra for 6-Aminospiro[3.3]heptan-2-ol hydrochloride are not publicly available, the expected spectroscopic data can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum would be complex due to the rigid spirocyclic system. One would expect to see a series of multiplets in the aliphatic region corresponding to the cyclobutane ring protons. A characteristic signal for the proton on the carbon bearing the hydroxyl group (CH-OH) would be present, as well as a signal for the proton on the carbon bearing the amino group (CH-NH₂). The protons of the amino and hydroxyl groups would likely appear as broad singlets, and their chemical shifts could be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show seven distinct signals for the carbon atoms of the spiro[3.3]heptane core. The chemical shifts of the carbons attached to the nitrogen and oxygen atoms would be downfield compared to the other aliphatic carbons.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₇H₁₃NO) at m/z 127.10.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the alcohol (broad, around 3300 cm⁻¹), the N-H stretch of the primary amine (around 3300-3400 cm⁻¹), and C-H stretches of the aliphatic rings (around 2850-3000 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 6-Aminospiro[3.3]heptan-2-ol hydrochloride make it an attractive building block for the synthesis of novel drug candidates. The spiro[3.3]heptane core can serve as a non-planar, saturated bioisostere for a phenyl ring, which is a common motif in many approved drugs. This substitution can lead to improved pharmacokinetic properties, such as increased solubility and metabolic stability, while maintaining or enhancing biological activity.

The amino and hydroxyl groups provide handles for further chemical elaboration, allowing for the creation of libraries of compounds for screening against various biological targets. These functional groups can participate in key hydrogen bonding interactions with protein targets, making this scaffold particularly interesting for the design of enzyme inhibitors and receptor modulators.

Potential therapeutic areas where derivatives of 6-Aminospiro[3.3]heptan-2-ol could be explored include:

  • Oncology: As bioisosteres of phenyl-containing anticancer drugs.[2]

  • Neuroscience: For the development of agents targeting G-protein coupled receptors (GPCRs) or ion channels in the central nervous system.

  • Infectious Diseases: As a scaffold for novel antibacterial or antiviral agents.

Safety and Handling

Based on the available GHS classification, 6-Aminospiro[3.3]heptan-2-ol hydrochloride is considered a hazardous substance.[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

It is imperative to handle this compound in a well-ventilated area, preferably in a chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water and seek medical attention.

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

6-Aminospiro[3.3]heptan-2-ol hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional spiro[3.3]heptane core offers a compelling alternative to traditional planar aromatic systems, with the potential to impart improved physicochemical and pharmacological properties to drug candidates. The presence of strategically placed amino and hydroxyl functional groups provides opportunities for diverse chemical modifications and crucial interactions with biological targets. As the demand for novel, patentable chemical matter continues to grow, scaffolds like 6-Aminospiro[3.3]heptan-2-ol hydrochloride are poised to play an increasingly important role in the development of the next generation of therapeutics. Further research into its synthesis, biological activity, and applications is warranted and expected to yield exciting new discoveries.

References

  • PubChem. 6-Aminospiro[3.3]heptan-2-ol hydrochloride. National Center for Biotechnology Information. [Link]

  • Mykhailiuk, P. K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

Sources

Exploratory

Therapeutic Potential of Spiro[3.3]heptane Amine Derivatives

A Technical Guide to Next-Generation Bioisosteres in Drug Discovery Executive Summary: The "Escape from Flatland" The pharmaceutical industry is currently undergoing a structural renaissance, shifting away from planar, a...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Next-Generation Bioisosteres in Drug Discovery

Executive Summary: The "Escape from Flatland"

The pharmaceutical industry is currently undergoing a structural renaissance, shifting away from planar, aromatic-heavy scaffolds toward three-dimensional (3D), sp³-rich architectures—a movement widely termed "Escaping Flatland." Among the emerging scaffolds, spiro[3.3]heptane amine derivatives have surfaced as critical tools for modulating physicochemical properties without sacrificing potency.

This guide analyzes the therapeutic utility of 2-azaspiro[3.3]heptane and the recently validated 1-azaspiro[3.3]heptane.[1] These strained bicyclic systems serve as high-Fsp³ bioisosteres for piperidines, piperazines, and even phenyl rings, offering distinct advantages in metabolic stability, solubility, and vector orientation.

Structural Rationale & Bioisosteric Logic

The Geometry of Bioisosterism

The primary driver for adopting spiro[3.3]heptane amines is their ability to mimic the spatial projection of 6-membered rings while altering the molecular topology to improve Drug-Likeness (QED).

  • 2-Azaspiro[3.3]heptane: A surrogate for piperidine .[1][2][3][4][5][6] The nitrogen atom is centrally located, but the spirocyclic constraint alters the exit vectors of substituents at the C6 position, often creating a "kink" that can access novel binding pockets or relieve steric clashes.

  • 1-Azaspiro[3.3]heptane: A "next-generation" surrogate for piperidine and ortho/meta-substituted benzenes . Recent crystallographic data confirms that this scaffold maintains the basicity of piperidine but introduces a unique 90° twist in substituent orientation, critical for fine-tuning receptor fit.

  • Spiro[3.3]heptane (Carbocyclic): When substituted with amines, this core acts as a phenyl ring bioisostere . Unlike the flat benzene ring, the spiro scaffold projects substituents in non-coplanar vectors, which can improve solubility (LogS) and reduce lipophilicity (LogD) while maintaining hydrophobic contacts.

Visualization: The Bioisosteric Decision Tree

The following diagram illustrates the decision logic for deploying spiro[3.3]heptane scaffolds during Lead Optimization.

BioisostereLogic Problem Lead Compound Issue Solubility Poor Solubility / High LogD Problem->Solubility Metabolism High Clearance (CYP450) Problem->Metabolism Vector Suboptimal Target Fit Problem->Vector Piperidine Piperidine Core Solubility->Piperidine If motif is Metabolism->Piperidine Phenyl Phenyl Core Vector->Phenyl If motif is Soln_2Aza Switch to 2-Azaspiro[3.3]heptane Piperidine->Soln_2Aza Maintain Basicity Reduce CYP Liability Soln_1Aza Switch to 1-Azaspiro[3.3]heptane Piperidine->Soln_1Aza Alter Vectorality Patent Novelty Soln_Spiro Switch to Spiro[3.3]heptane (Carbocyclic) Phenyl->Soln_Spiro Escape Flatland Increase Fsp3

Figure 1: Decision tree for selecting spiro[3.3]heptane scaffolds to resolve specific ADME-Tox or structural liabilities in lead compounds.

Therapeutic Case Studies

Anesthetics: Bupivacaine Analog (1-Azaspiro[3.3]heptane)

In a landmark 2023 study, researchers at Enamine and academic partners demonstrated the utility of the 1-azaspiro[3.3]heptane scaffold.[7]

  • Challenge: Bupivacaine, a standard local anesthetic, contains a piperidine ring.

  • Modification: Replacement of the piperidine ring with 1-azaspiro[3.3]heptane.

  • Outcome: The resulting analog retained potent anesthetic activity (validated in in vivo tail-flick assays) but represented a novel, patentable chemical entity. The spiro-analog exhibited similar pKa and lipophilicity to the parent drug but offered a distinct metabolic profile.

Oncology: PARP Inhibitors (Olaparib Analog)
  • Target: Poly (ADP-ribose) polymerase (PARP).[8]

  • Modification: The piperazine moiety of Olaparib was replaced with 2,6-diazaspiro[3.3]heptane .

  • Outcome:

    • Selectivity: Significant increase in selectivity for PARP-1 over other PARP family members.[8]

    • Toxicity: Reduced cytotoxicity and DNA damage in non-target cells.

    • Trade-off: A 2-fold reduction in absolute potency, highlighting the need for careful structure-activity relationship (SAR) optimization when altering core geometry.

Oncology: Sonidegib (Hedgehog Pathway)
  • Target: Smoothened (Smo) receptor.

  • Modification: Replacement of the meta-substituted pyridine/benzene ring with a spiro[3.3]heptane core.

  • Outcome: The spiro-analog maintained high potency while improving the Fsp³ fraction.[8] This demonstrated that the rigid, non-planar spiro scaffold could effectively mimic the vectors of a meta-substituted aromatic ring.

Physicochemical Profiling

The following table summarizes the shift in properties when transitioning from a standard piperidine to a spiro[3.3]heptane amine.

PropertyPiperidine (Reference)2-Azaspiro[3.3]heptane1-Azaspiro[3.3]heptaneImpact on Drug Design
Hybridization sp³ (flexible chair)sp³ (rigid, strained)sp³ (rigid, strained)Rigidification reduces entropic penalty upon binding.
Basicity (pKa) ~11.0~10.5 - 11.2~10.8Maintains essential cation-pi interactions in the binding pocket.
Lipophilicity (LogD) Baseline-0.5 to -1.0 vs RefSimilar to RefLowers lipophilicity, improving solubility and reducing non-specific binding.
Metabolic Stability Moderate (CYP oxidation)HighHighBlocks alpha-carbon oxidation sites; ring strain disfavors formation of iminium intermediates.
Vector Geometry 180° (para-like)Linear or Kinked90° TwistAllows access to orthogonal chemical space.

Experimental Protocol: Synthesis of 1-Azaspiro[3.3]heptane

Rationale: While 2-azaspiro derivatives are commercially common, the 1-azaspiro[3.3]heptane core represents a higher barrier to entry. The following protocol outlines the modern "Beta-Lactam Route" for synthesizing this high-value intermediate.

Objective: Synthesis of N-protected 1-azaspiro[3.3]heptane from methylenecyclobutane.

Reaction Scheme Workflow

Synthesis Start Methylenecyclobutane (Starting Material) Step1 [2+2] Cycloaddition (CSI, Toluene, 0°C) Start->Step1 Inter1 Spiro-Beta-Lactam (Intermediate) Step1->Inter1 Step2 Reduction (LiAlH4 or Alane, THF) Inter1->Step2 Product 1-Azaspiro[3.3]heptane Step2->Product

Figure 2: Synthetic pathway for 1-azaspiro[3.3]heptane via the Graf isocyanate cycloaddition method.

Step-by-Step Methodology

Step 1: [2+2] Cycloaddition (Beta-Lactam Formation) [1][5]

  • Reagents: Methylenecyclobutane (1.0 equiv), Chlorosulfonyl isocyanate (CSI, 1.2 equiv), Toluene (anhydrous).

  • Setup: Flame-dried 3-neck round-bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve methylenecyclobutane in anhydrous toluene at 0°C.

    • Add CSI dropwise over 30 minutes to control exotherm.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Quench: Carefully add the reaction mixture to a vigorously stirred solution of 25% aqueous Na₂SO₃ (to remove the sulfonyl chloride group). Maintain pH ~7-8 with NaOH if necessary.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc) to yield the spiro-beta-lactam.

Step 2: Lactam Reduction

  • Reagents: Spiro-beta-lactam (from Step 1), LiAlH₄ (2.5 equiv) or Alane-NMe₃ complex, THF (anhydrous).

  • Procedure:

    • Suspend LiAlH₄ in dry THF at 0°C.

    • Add the spiro-beta-lactam (dissolved in THF) dropwise.

    • Heat to reflux for 4–6 hours (monitor by LCMS for disappearance of lactam).

    • Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially.

    • Filter the granular precipitate through Celite.

  • Product Isolation: Concentrate the filtrate. The resulting amine is often volatile; conversion to the HCl salt or immediate Boc-protection is recommended for handling.

Validation Check:

  • NMR: Look for the disappearance of the carbonyl signal (~170 ppm in ¹³C) and the appearance of the methylene protons adjacent to nitrogen (~3.0-3.5 ppm in ¹H).

  • Safety: CSI is highly corrosive and moisture-sensitive. LiAlH₄ requires strict anhydrous conditions.

Future Outlook

The spiro[3.3]heptane scaffold is transitioning from a "curiosity" to a "staple" in the medicinal chemist's toolbox. Future developments will likely focus on:

  • Chiral Resolution: Developing scalable asymmetric syntheses for 1-substituted derivatives to exploit specific enantiomeric interactions.

  • Fragment-Based Drug Discovery (FBDD): Using small, rigid spiro-amines as high-Fsp³ fragments for crystallographic screening.

  • Covalent Inhibitors: Exploiting the ring strain for targeted covalent engagement, although stability remains a primary optimization parameter.

References

  • Mykhailiuk, P. K., et al. (2023).[9][10] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition. [Link][1]

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptane-2,6-disubstituted Derivatives." Organic Letters. [Link]

  • Prysiazhniuk, K., et al. (2024).[10][11] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition. [Link][10]

  • Lovering, F., et al. (2009).[8] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. [Link]

  • Reilly, S. W., et al. (2018).[8] "Design and Synthesis of Spirocyclic PARP Inhibitors." Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Foundational

Role of 2-Aminospiro[3.3]heptan-7-ol in fragment-based drug discovery (FBDD)

This guide serves as an in-depth technical analysis of 2-Aminospiro[3.3]heptan-7-ol and its broader class of spirocyclic amino-alcohol scaffolds within Fragment-Based Drug Discovery (FBDD).[1] [1] Executive Summary The p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of 2-Aminospiro[3.3]heptan-7-ol and its broader class of spirocyclic amino-alcohol scaffolds within Fragment-Based Drug Discovery (FBDD).[1]

[1]

Executive Summary

The pharmaceutical industry’s shift from "flat," aromatic-heavy libraries to three-dimensional (3D) architectures is best encapsulated by the "Escape from Flatland" paradigm. 2-Aminospiro[3.3]heptan-7-ol represents a high-value, high-Fsp³ fragment scaffold that addresses two critical failures in early-stage drug discovery: poor aqueous solubility and lack of novel vector geometry .[1]

Unlike traditional piperazine or cyclohexane linkers, this spirocyclic scaffold offers a unique combination of structural rigidity, metabolic stability, and defined exit vectors that allow medicinal chemists to probe unexplored sub-pockets of biological targets.[1]

Part 1: The Spirocyclic Advantage in FBDD

Escaping Flatland: The Fsp³ Argument

The correlation between the fraction of sp³-hybridized carbons (Fsp³) and clinical success is well-documented.[1] Aromatic rings (sp²-rich) often suffer from poor solubility and high non-specific binding.

2-Aminospiro[3.3]heptan-7-ol acts as a "3D-spacer."[1] Its spiro-carbon (C4) forces the two cyclobutane rings into perpendicular planes.[1] This orthogonality prevents the "stacking" interactions common in flat molecules that lead to aggregation and poor solubility.

  • Solubility: The compact, non-planar shape disrupts crystal lattice energy, significantly enhancing aqueous solubility compared to planar bioisosteres like amino-indanes or biphenyls.[1]

  • Metabolic Stability: The strained cyclobutane rings are surprisingly resistant to oxidative metabolism (P450s) compared to piperidines or pyrrolidines, which are prone to

    
    -oxidation.[1]
    
Vector Analysis: Geometry Dictates Function

The specific isomerism of the scaffold defines its utility.[1] While 2,6-disubstitution mimics a linear 1,4-phenylene geometry, 2,7-disubstitution (as implied by the specific nomenclature 2-amino...7-ol) creates a "kinked" or "bent" vector .

  • Linear Vectors (2,6-isomer): Mimics piperazine/cyclohexane.[1]

  • Bent Vectors (2,7-isomer): Mimics 1,3-substituted systems or substituted prolines, projecting the alcohol "growth point" into distinct solvent-exposed regions or side pockets that linear linkers cannot reach.[1]

Part 2: Physicochemical Profiling[1][2]

The following table contrasts 2-Aminospiro[3.3]heptan-7-ol against standard linkers used in FBDD.

Table 1: Comparative Physicochemical Properties

Property2-Aminospiro[3.3]heptan-7-ol4-Aminocyclohexanol (trans)4-AminopiperidineImpact on FBDD
MW (Da) ~127~115~100Low MW leaves room for "fragment growing."[1]
ClogP 0.2 - 0.5 0.60.3Lower lipophilicity improves LLE (Lipophilic Ligand Efficiency).[1]
Fsp³ 1.0 (100%) 1.01.0Maximizes 3D character; reduces promiscuity.[1]
TPSA (Ų) ~46~46~38Ideal range for CNS penetration and membrane permeability.[1]
Rigidity High Medium (Chair flip)Medium (Chair flip)Reduced entropic penalty upon binding.[1]
Vector Angle ~90° - 120° (Bent) ~180° (Linear)~180° (Linear)Accesses unique chemical space.[1]

Part 3: Experimental Protocols

Protocol A: Fragment Elaboration (Amide Coupling)

Context: The primary use of this fragment is to couple the amine to a core scaffold (Hit), leaving the hydroxyl group available for further growth or H-bonding.[1]

Reagents:

  • Fragment: 2-Aminospiro[3.3]heptan-7-ol (HCl salt)[1]

  • Core Acid: Generic Heteroaromatic Carboxylic Acid (Hit)[1]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation: Dissolve the Core Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at Room Temperature (RT) for 15 minutes.

    • Checkpoint: Solution should turn slightly yellow/orange, indicating active ester formation.[1]

  • Addition: Add 2-Aminospiro[3.3]heptan-7-ol HCl salt (1.1 equiv) followed by an additional 1.5 equiv of DIPEA.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1]

    • Why: The steric bulk of the spiro-system may slow down kinetics compared to a simple ethylamine.[1]

  • Workup (Self-Validating): Dilute with EtOAc. Wash with saturated NaHCO₃ (removes unreacted acid) and 1M HCl (removes unreacted amine fragment).

    • Note: If the product is amphoteric (due to the -OH and core properties), avoid acid wash; use brine only.[1]

  • Purification: Isolate via reverse-phase HPLC if necessary.

Protocol B: Solubility & Stability Assessment (Turbidimetry)

Context: Before advancing a fragment to screening, its solubility limit must be defined to avoid false positives in SPR or NMR screens.[1]

  • Stock Prep: Prepare a 100 mM stock of the fragment in DMSO.

  • Dilution: Serial dilute into PBS (pH 7.4) to final concentrations of 10 mM, 1 mM, 100 µM.

  • Readout: Measure Absorbance at 620 nm (turbidity) immediately and after 24 hours.

  • Interpretation: An increase in OD620 > 0.05 indicates aggregation/precipitation.[1]

    • Expectation: 2-Aminospiro[3.3]heptan-7-ol should remain soluble >5 mM, validating its superiority over aromatic equivalents.[1]

Part 4: Visualization of the FBDD Workflow

The following diagram illustrates how this specific spirocyclic scaffold integrates into the fragment optimization cycle, highlighting the decision-making process based on its geometric properties.

FBDD_Spiro_Workflow Start Fragment Library Design (High Fsp3 Focus) Screen Biophysical Screening (SPR / 19F NMR / X-ray) Start->Screen Library QC Hit Hit Identification: 2-Aminospiro[3.3]heptan-7-ol Screen->Hit Kd < 1mM Decision Vector Analysis: Does the -OH vector point toward a sub-pocket? Hit->Decision Structural Biology (Co-crystal) Grow Fragment Growing: Functionalize -OH group (Ether/Ester/Carbamate) Decision->Grow Yes (Exploit Vector) Link Fragment Linking: Connect to adjacent binder Decision->Link No (Use as rigid spacer) Opt Lead Optimization: Improve Potency/ADME Grow->Opt Increase LE/LLE Link->Opt Opt->Start Iterative Cycle

Figure 1: Integration of 2-Aminospiro[3.3]heptan-7-ol into the FBDD optimization cycle.[1] The critical decision node relies on the specific vector geometry (bent vs. linear) provided by the spiro scaffold.

Part 5: Structural Biology & Mechanism[1]

The "Spiro-Switch" Mechanism

In many kinase and GPCR targets, the binding pocket narrows significantly.[1] A standard piperazine ring adopts a chair conformation that requires a specific volume (depth).

The spiro[3.3]heptane system is puckered but compact .

  • Rigidity: It pays a lower entropic penalty upon binding because the ring system has fewer degrees of freedom than a cyclohexane.[1]

  • Bioisosterism: The distance between the Nitrogen (amine) and the Oxygen (alcohol) in the 2,7-isomer is approximately 4.5–5.5 Å , depending on the puckering.[1] This mimics the distance in substituted prolines or specific conformations of ethylenediamine, but with a bulky, hydrophobic "shield" (the methylene groups) that can displace high-energy water molecules from the protein surface.

Stereochemical Considerations

Researchers must be aware that 2-aminospiro[3.3]heptan-7-ol possesses isomerism (cis/trans relative to the rings, though technically defined by the relationship of substituents to the spiro center).[1]

  • Recommendation: Use achiral or separated diastereomers during initial screening to avoid ambiguous SAR (Structure-Activity Relationship) data. Enamine and other vendors typically supply these as separated isomers or defined mixtures.

Part 6: References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified 3D-Bioisosteres. Organic Letters.

  • Zheng, S., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters.

  • Mykhailiuk, P. K. (2023).[1][3][4] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition.

  • Murray, C. W., & Rees, D. C. (2009).[1] The rise of fragment-based drug discovery. Nature Chemistry.

Sources

Exploratory

Metabolic Stability of Spiro[3.3]heptane Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Spiro[3.3]heptane in Modern Drug Discovery In the relentless pursuit of novel therapeutics with improved pharmacological profiles,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Spiro[3.3]heptane in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space dominated by aromatic rings.[1] This "escape from flatland" has led to a surge in the exploration of three-dimensional (3D) scaffolds that can offer enhanced target engagement, improved physicochemical properties, and novel intellectual property.[2] Among these, the spiro[3.3]heptane scaffold has emerged as a particularly attractive and versatile building block.[3][4]

Spiro[3.3]heptanes are a class of bicyclic compounds featuring two cyclobutane rings connected by a single common carbon atom.[4] Their rigid, compact, and 3D nature provides a unique structural framework that can serve as a bioisosteric replacement for common motifs like benzene and piperidine rings.[5][6] The introduction of spiro[3.3]heptane cores into drug candidates has been shown to favorably modulate key absorption, distribution, metabolism, and excretion (ADME) properties, including metabolic stability.[7] This guide provides a comprehensive technical overview of the metabolic stability profiles of spiro[3.3]heptane scaffolds, offering insights into their metabolic pathways, quantitative stability data, and detailed experimental protocols for their evaluation.

The Metabolic Landscape of Spiro[3.3]heptane Scaffolds

The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life, oral bioavailability, and potential for drug-drug interactions.[8] Understanding the metabolic fate of a novel scaffold is therefore paramount in the early stages of drug discovery.

General Considerations for Spiro[3.3]heptane Stability

The inherent strain of the cyclobutane rings in the spiro[3.3]heptane scaffold might intuitively suggest a susceptibility to metabolic breakdown. However, the high ring-strain-induced bond strength can render it surprisingly stable to oxidative metabolism.[1] The primary routes of metabolism for compounds containing this scaffold are typically oxidation reactions mediated by cytochrome P450 (CYP) enzymes, the major family of phase I drug-metabolizing enzymes in the liver.[9]

Key Metabolic Pathways: A Case Study in Hydroxylation

A key study by Zhang et al. (2025) provided valuable insights into the P450-mediated metabolism of a model spiro[3.3]heptane-containing compound, N-benzyl spiro[3.3]heptane-2-carboxamide.[3] Using engineered P450BM3 enzyme variants, the researchers identified several monohydroxylated regioisomers as the primary metabolites.[3] This indicates that hydroxylation of the spiro[3.3]heptane core is a significant metabolic pathway.

The primary sites of hydroxylation were found to be on the cyclobutane rings, leading to the formation of various hydroxylated derivatives.[3] This susceptibility to hydroxylation is a critical consideration for drug designers, as the position of these metabolic "soft spots" can be strategically blocked to enhance metabolic stability.

cluster_0 Metabolic Transformation of a Spiro[3.3]heptane Derivative Parent N-benzyl spiro[3.3]heptane-2-carboxamide Metabolites Monohydroxylated Regioisomers Parent->Metabolites Hydroxylation P450 Engineered P450BM3 Enzymes P450->Parent cluster_1 Liver Microsomal Stability Assay Workflow A Prepare Reagents (Test Compound, Microsomes, Buffer, NADPH) B Pre-incubation (Compound, Microsomes, Buffer at 37°C) A->B C Initiate Reaction (Add NADPH) B->C D Time-point Sampling C->D E Quench Reaction (Add cold organic solvent) D->E F Sample Processing (Centrifugation) E->F G LC-MS/MS Analysis F->G H Data Analysis (Calculate CLint and t½) G->H

Figure 2: General workflow for a liver microsomal stability assay.

Detailed Step-by-Step Protocol

This protocol is a self-validating system, incorporating positive controls to ensure the metabolic competency of the microsomal preparation.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, mouse, etc.) from a reputable supplier

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Positive control compounds with known metabolic stability (e.g., Dextromethorphan, Midazolam) [9]* Internal standard (for LC-MS/MS analysis)

  • Acetonitrile (ACN), ice-cold

  • 96-well plates

  • Incubator/shaker set to 37°C

  • Centrifuge

  • UPLC-MS/MS system

Procedure:

  • Preparation of Working Solutions:

    • Thaw liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer. Keep on ice.

    • Prepare the test compound working solution by diluting the stock solution in phosphate buffer to a final incubation concentration of 1 µM.

    • Prepare working solutions of positive controls in the same manner as the test compound.

    • Prepare the NADPH solution (e.g., 20 mM in phosphate buffer).

  • Incubation:

    • In a 96-well plate, add the appropriate volume of the test compound or positive control working solution.

    • Add the diluted liver microsome solution to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH solution to each well.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from each well and transfer it to a separate 96-well plate containing ice-cold acetonitrile with the internal standard to quench the reaction. The 0-minute time point is taken immediately after the addition of NADPH.

  • Sample Processing:

    • After the final time point, seal the quench plate and vortex thoroughly.

    • Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated UPLC-MS/MS method to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration)

Causality Behind Experimental Choices
  • Choice of 1 µM Test Compound Concentration: This concentration is typically below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring that the reaction follows first-order kinetics. [9]* Inclusion of NADPH: CYP450 enzymes require NADPH as a cofactor for their catalytic activity. [10]A control incubation without NADPH is crucial to assess for any non-NADPH-dependent degradation.

  • Use of Positive Controls: Known substrates for CYP450 enzymes (e.g., midazolam for CYP3A4) are included to verify the metabolic activity of the liver microsomes, ensuring the validity of the experimental results. [9]* Quenching with Cold Acetonitrile: The cold organic solvent serves to immediately stop the enzymatic reaction by precipitating the microsomal proteins.

Conclusion and Future Perspectives

The spiro[3.3]heptane scaffold has firmly established itself as a valuable motif in modern drug discovery, offering a pathway to novel chemical space with potentially improved physicochemical properties. [3][11]While often associated with enhanced metabolic stability due to its rigid structure, the metabolic profile of spiro[3.3]heptane-containing compounds is nuanced and highly dependent on the specific molecular context and substitution patterns. [12] This guide has provided a comprehensive overview of the metabolic stability of spiro[3.3]heptane scaffolds, from their primary metabolic pathways to quantitative assessments and detailed experimental protocols. As our understanding of the metabolism of these unique 3D scaffolds continues to grow, so too will our ability to rationally design and develop safer and more effective medicines. Future research will likely focus on developing a more extensive database of metabolic profiles for a wider range of substituted spiro[3.3]heptane derivatives, enabling more accurate in silico predictions of metabolic stability and further empowering the "escape from flatland" in drug discovery.

References

  • Zhang, X., et al. (2025). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters. [Link]

  • Mykhailiuk, P. K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. [Link]

  • PMC. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. [Link]

  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2014). The use of spirocyclic scaffolds in drug discovery. [Link]

  • ResearchGate. (2025). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. [Link]

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • UniBa. (n.d.). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. [Link]

  • ACS Publications. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. [Link]

  • ResearchGate. (2025). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. [Link]

  • RSC Publishing. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. [Link]

  • PubMed. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. [Link]

  • French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]

  • PMC. (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. [Link]

  • ResearchGate. (n.d.). Applications of spiro[3.3]heptane scaffolds to medchem purposes. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • ResearchGate. (n.d.). Hetera-substituted spiro[3.3]heptanes – analogs of M/P/P. [Link]

  • BioIVT. (n.d.). Educational Content. [Link]

  • PMC. (n.d.). A stereochemical journey around spirocyclic glutamic acid analogs. [Link]

  • ResearchGate. (2025). Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes. [Link]

  • Semantic Scholar. (2025). In Vitro ADME Profiling of PROTACs: Successes, Challenges, and Lessons Learned from Analysis of Clinical PROTACs from a Diverse Physicochemical Space. [Link]

  • ResearchGate. (2024). (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere. [Link]

Sources

Foundational

2-Aminospiro[3.3]heptan-7-ol hydrochloride CAS number and identifiers

Structural Geometry, Synthesis, and Medicinal Chemistry Applications Executive Summary This technical guide analyzes 2-aminospiro[3.3]heptan-7-ol hydrochloride , a rigid, sp -rich bicyclic scaffold used in modern drug di...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Geometry, Synthesis, and Medicinal Chemistry Applications

Executive Summary

This technical guide analyzes 2-aminospiro[3.3]heptan-7-ol hydrochloride , a rigid, sp


-rich bicyclic scaffold used in modern drug discovery. As a saturated bioisostere, the spiro[3.3]heptane core offers a unique exit vector geometry that distinguishes it from planar aromatic rings (phenyl) or flexible saturated rings (cyclohexane/piperidine).

While the 2,6-disubstituted isomer (linear/para-vector) is the most commercially prevalent, the 2,7-disubstituted isomer (the subject of this guide) represents a critical "meta-vector" geometry, providing an offset angle (~120° equivalent projection) essential for fine-tuning ligand-protein interactions.

Part 1: Chemical Identity & Identifiers[1][2][3]

The nomenclature of spiro[3.3]heptanes can be ambiguous due to symmetry. The numbering starts at a ring atom adjacent to the spiro carbon, proceeds through the spiro carbon (position 4), and continues to the second ring.

  • Position 2: Distal (beta) on Ring A.

  • Position 7: Proximal (alpha) on Ring B.

This configuration places the amine and hydroxyl groups on separate rings in a "kinked" or "meta" orientation, unlike the linear 2,6-isomer.

Table 1: Chemical Identifiers and Properties
PropertyDetail
Chemical Name 2-Aminospiro[3.3]heptan-7-ol hydrochloride
Common Synonym cis/trans-2-Amino-7-hydroxyspiro[3.3]heptane HCl
Isomer Class Meta-substituted Spiro[3.3]heptane
Molecular Formula C

H

NO

HCl
Molecular Weight 127.19 g/mol (Free Base) / 163.64 g/mol (HCl Salt)
CAS Number (Generic) Note: Specific CAS for the 2,7-HCl salt is rarely indexed in public aggregators.[1][2][3][4] Refer to the 2,6-isomer (1820979-19-8) for the linear analog.
Core Scaffold CAS 174-74-3 (Spiro[3.3]heptane)
SMILES (Free Base) NC1CC2(C1)CC(O)C2 (Generic connectivity)
Geometry Non-planar; Exit vectors offset (Meta-like)

Note on Commercial Availability: Researchers often encounter the 2,6-isomer (6-aminospiro[3.3]heptan-2-ol, CAS 1820979-19-8) in catalogs. The 2,7-isomer typically requires de novo synthesis or custom sourcing from specialized building block providers (e.g., Enamine, WuXi) utilizing the specific "meta" synthetic routes described in Part 3.

Part 2: Structural Significance in Medicinal Chemistry[7]

The spiro[3.3]heptane scaffold is a validated bioisostere for the phenyl ring . Its incorporation addresses two major challenges in lead optimization: Metabolic Stability and Solubility .

1. The "Meta" Vector Advantage

Unlike the 2,6-isomer, which mimics a para-substituted phenyl ring (180° vector), the 2,7-isomer mimics a meta-substituted phenyl ring.

  • Angle: The substituents are positioned to access binding pockets that require a "bent" trajectory.

  • Rigidity: The spiro center (C4) locks the conformation, reducing the entropic penalty upon binding compared to a flexible alkyl chain.

2. Physicochemical Improvements (Fsp

)

Replacing an aromatic ring with 2-aminospiro[3.3]heptan-7-ol significantly increases the fraction of sp


 hybridized carbons (Fsp

).
  • Solubility: The aliphatic character disrupts planar stacking (pi-pi interactions), improving aqueous solubility.

  • Lipophilicity: Generally lowers LogD compared to the parent aromatic compound, reducing non-specific binding and hERG liability.

Part 3: Synthesis & Manufacturing

The synthesis of the 2,7-disubstituted core is more complex than the symmetrical 2,6-dione route. It requires desymmetrization or the use of specific cyclization precursors.

Validated Synthetic Workflow

The following protocol outlines a robust route to the 2-amino-7-hydroxy core, utilizing a Curtius Rearrangement to install the amine and a Ketone Reduction for the alcohol.

Step-by-Step Methodology:

  • Cyclization: Start with dimethyl 3-oxocyclobutanecarboxylate. Alkylate with 1,3-dibromopropane equivalents (or epichlorohydrin derivatives) to form the spiro[3.3]heptane core with orthogonal functional groups (e.g., a ketone on one ring, an ester on the other).

  • Amine Installation (Ring A):

    • Hydrolyze the ester to the carboxylic acid.

    • Perform a Curtius rearrangement (DPPA, tBuOH) to yield the Boc-protected amine.

  • Alcohol Installation (Ring B):

    • Reduce the ketone on Ring B using NaBH

      
       (for racemic alcohol) or chiral catalysts (e.g., Ru-BINAP) for enantioselective reduction.
      
  • Deprotection & Salt Formation:

    • Treat the Boc-amine with 4M HCl in Dioxane.

    • Precipitate the hydrochloride salt with diethyl ether.

Visualization: Synthesis Pathway

The following diagram illustrates the logic flow for synthesizing the 2,7-isomer vs the 2,6-isomer.

SynthesisPath Start Starting Material: Diethyl Malonate or Cyclobutane Precursor Decision Target Geometry? Start->Decision RouteA Route A: Linear (Para) Spiro[3.3]heptane-2,6-dione Decision->RouteA Symmetrical RouteB Route B: Kinked (Meta) Unsymmetrical Functionalization Decision->RouteB Unsymmetrical StepA1 Double Reductive Amination (or Mono-reduction) RouteA->StepA1 StepB1 Curtius Rearrangement (Carboxylate -> Amine) RouteB->StepB1 ProductA 2,6-Isomer (Linear Vector) StepA1->ProductA StepB2 Ketone Reduction (C=O -> OH) StepB1->StepB2 ProductB 2-Amino-7-ol Isomer (Meta Vector) StepB2->ProductB Salt HCl Salt Formation (4M HCl in Dioxane) ProductB->Salt

Caption: Divergent synthesis of spiro[3.3]heptane isomers. Route B yields the target 2-amino-7-ol scaffold.

Part 4: Handling, Stability, and Quality Control

As a hydrochloride salt, the compound exhibits improved stability over the free base, which can be hygroscopic and prone to carbamate formation in air (CO


 absorption).
1. Handling Protocols
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The HCl salt is generally non-volatile but should be kept desiccated.

  • Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in DCM or Ether.

  • Safety: Treat as a potential irritant (Skin/Eye/Respiratory).[5] Standard PPE (gloves, goggles, fume hood) is mandatory.

2. Quality Control (QC) Validation

To verify the identity of the 2,7-isomer and distinguish it from the 2,6-isomer, use the following analytical markers:

  • 1H NMR (DMSO-d6):

    • Look for the spiro-center shift .

    • Symmetry: The 2,6-isomer is more symmetrical, often simplifying the methylene signals. The 2,7-isomer (unsymmetrical) will show a more complex splitting pattern for the spiro-methylene protons (C1, C3, C5, C6).

    • Diagnostic: The proton geminal to the OH (H-7) and the proton geminal to the NH

      
       (H-2) will appear as distinct multiplets.
      
  • 13C NMR:

    • Count the signals. The 2,7-isomer will display distinct signals for nearly all carbons due to lack of C2 symmetry compared to the 2,6-trans isomer.

  • Mass Spectrometry:

    • ESI+: m/z ~ 128.1 [M+H]+.

    • Observe the chloride counter-ion in negative mode or via elemental analysis.

Part 5: References
  • Mykhailiuk, P. K. (2024).[6] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." ChemRxiv. (Demonstrates the vector analysis of spiroheptanes replacing phenyl rings).

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptane Derivatives." Journal of Organic Chemistry. (Foundational work on spirocycle synthesis).

  • PubChem Compound Summary. (2025). "6-Aminospiro[3.3]heptan-2-ol hydrochloride" (CID 126570101).[7] (Reference for the commercially available 2,6-isomer).

  • Barnes-Seeman, D. (2012). "The role of spirocyclic scaffolds in drug discovery." Current Topics in Medicinal Chemistry. (Review of physicochemical properties).

Sources

Exploratory

Technical Guide: The Spirocyclic Advantage in Medicinal Chemistry

Beyond the Piperidine Paradigm: Engineering 3D Complexity for Clinical Success Executive Summary: The Escape from Flatland In modern drug discovery, the "Escape from Flatland" is not merely a trend but a statistical nece...

Author: BenchChem Technical Support Team. Date: February 2026

Beyond the Piperidine Paradigm: Engineering 3D Complexity for Clinical Success

Executive Summary: The Escape from Flatland

In modern drug discovery, the "Escape from Flatland" is not merely a trend but a statistical necessity. While the piperidine ring has been a privileged scaffold in over 70 FDA-approved drugs, its ubiquity has led to crowded intellectual property (IP) space and inherent physicochemical liabilities—specifically, metabolic susceptibility at the


-carbon and non-specific hydrophobic binding (hERG liability).

This guide analyzes the structural and functional superiority of spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro[X.Y]alkanes) over traditional piperidine rings. By transitioning to spirocyclic scaffolds, medicinal chemists can increase the fraction of sp3-hybridized carbons (


), rigidly define substituent vectors, and "harden" metabolic soft spots without sacrificing the critical basic nitrogen interaction.[1]
Part 1: Physicochemical Rationale
The

Correlation

The transition from piperidine to spirocyclic amines fundamentally alters the molecular descriptor profile. High


 correlates with improved clinical success rates by enhancing solubility and reducing "flat" aromatic stacking interactions that drive non-specific toxicity.

Table 1: Comparative Physicochemical Profile (Piperidine vs. Spirocyclic Bioisosteres)

PropertyPiperidine2-Azaspiro[3.3]heptane2-Oxa-6-azaspiro[3.3]heptaneImpact on Drug Profile
Shape Chair (Fluxional)Rigid, 3DRigid, 3DReduced entropy penalty upon binding.
Lipophilicity (cLogP) High (Relative)LowerLowestImproved aqueous solubility; reduced plasma protein binding.
Basicity (pKa) ~11.0~10.5~8.5Tunable pKa allows for better membrane permeability (lower fraction ionized at pH 7.4).
Metabolic Liability High (

-oxidation)
Low (Steric block)LowExtended

and reduced clearance (

).
Vectorality Equatorial/AxialDefined Linear/AngledDefined Linear/AngledAccess to novel IP space and binding pockets.

Expert Insight: The pKa modulation is critical. While piperidine is often too basic (pKa > 10), leading to lysosomal trapping or hERG binding, the inductive effect of the oxygen in oxa-azaspirocycles lowers the pKa to the physiological sweet spot (8–9), improving CNS penetration and oral bioavailability.

Part 2: Metabolic Stability & Safety Mechanisms
"Hardening" the Soft Spots

The primary failure mode for piperidine-based leads is oxidative metabolism by Cytochrome P450 (CYP450) isoforms. The


-carbons adjacent to the nitrogen are electron-rich and sterically accessible, making them prime targets for hydroxylation and subsequent ring opening.

Mechanism of Improvement: Spirocyclic scaffolds introduce quaternary carbons or high ring strain at the


-position. This steric bulk prevents the approach of the CYP450 Heme-Iron-Oxo species, effectively "blocking" the metabolic site.

MetabolicLogic Piperidine Piperidine Scaffold (High Liability) CYP CYP450 Enzyme (Oxidative Attack) Piperidine->CYP Accessible α-H AlphaOx α-Hydroxylation (Ring Opening/Clearance) CYP->AlphaOx Rapid Metabolism Spiro Spirocyclic Scaffold (2-azaspiro[3.3]heptane) StericBlock Quaternary Carbon / Steric Shielding Spiro->StericBlock Structural Feature Stable Metabolically Stable (Extended t1/2) Spiro->Stable Maintains Integrity StericBlock->CYP Blocks Access

Figure 1: Mechanistic logic of metabolic stabilization via spirocyclization. The quaternary carbon prevents enzymatic oxidation common in piperidines.

Part 3: Synthetic Methodology (Self-Validating Protocol)
Protocol: SnAP Reagent Synthesis of Spirocyclic Amines

To access these scaffolds efficiently, we utilize the SnAP (Stannyl Amine Protocol) reagents developed by the Bode Group. This method is superior to traditional multi-step alkylations because it allows for the one-step conversion of aldehydes/ketones into saturated N-heterocycles.

Objective: Synthesis of a substituted spirocyclic amine from a cyclic ketone.

Reagents:

  • Cyclic Ketone (Substrate)[2]

  • SnAP Reagent (e.g., SnAP-Pip for spiro-piperidines or specific spiro-reagents)

  • Copper(II) Triflate (

    
    )
    
  • 2,6-Lutidine

  • Hexafluoroisopropanol (HFIP) / Dichloromethane (DCM)

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve the cyclic ketone (1.0 equiv) and SnAP reagent (1.0 equiv) in DCM (0.1 M).

    • Add 4Å molecular sieves to sequester water.

    • Stir at room temperature for 2–4 hours until imine formation is complete (monitor via TLC/LCMS).

    • Validation Check: Disappearance of ketone peak in IR or LCMS.

  • Radical Cyclization (The Key Step):

    • Concentrate the reaction to remove DCM (solvent switch is crucial).

    • Redissolve the crude imine in HFIP/DCM (1:4 ratio).

    • Add 2,6-Lutidine (1.0 equiv) followed by

      
       (1.0 equiv).
      
    • Stir at room temperature for 12 hours.

    • Mechanism:[3][4] The Cu(II) oxidizes the stannyl group, generating an

      
      -amino radical which cyclizes onto the alkene/alkyne, forming the spirocyclic ring.
      
  • Workup & Purification:

    • Quench with aqueous

      
       (to remove Copper).
      
    • Extract with DCM (

      
      ).
      
    • Purify via flash chromatography (typically MeOH/DCM with 1%

      
      ).
      

SnAP_Synthesis Step1 1. Imine Formation (Ketone + SnAP Reagent) Step2 2. Radical Generation (Cu(OTf)2 Oxidation) Step1->Step2 - SnBu3 Step3 3. Spiro-Cyclization (Radical Attack on Alkene) Step2->Step3 α-Amino Radical Step4 4. Final Product (Spirocyclic Amine) Step3->Step4 Ring Closure

Figure 2: The SnAP reagent workflow allows rapid access to spirocyclic amines from simple ketone precursors.

Part 4: Case Study – Clinical Impact
Case Study: MCHr1 Antagonists (AstraZeneca)

Challenge: A potent piperidine-based Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonist suffered from high hERG inhibition (


) and poor metabolic stability due to lipophilicity.

Solution: Researchers replaced the central piperidine/morpholine core with an azaspiro[3.3]heptane .[4][5]

Results:

  • hERG Selectivity: Improved by >10-fold. The spirocycle altered the vector of the basic nitrogen, reducing the

    
    -cation interaction potential within the hERG channel.
    
  • Lipophilicity: LogD dropped from 3.2 to 1.8.

  • Outcome: The spirocyclic analog maintained potency while eliminating the cardiotoxicity risk, validating the scaffold as a superior bioisostere.

References
  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry

  • Spirocyclic Scaffolds in Drug Discovery Source: Expert Opinion on Drug Discovery

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents Source: Journal of the American Chemical Society[2]

  • Design and Synthesis of Spirocyclic MCHr1 Antagonists Source: Bioorganic & Medicinal Chemistry Letters

Sources

Protocols & Analytical Methods

Method

High-Fidelity Synthesis Protocols: 2-Aminospiro[3.3]heptan-7-ol Hydrochloride

Part 1: Executive Summary & Strategic Value The "Spiro Switch" in Medicinal Chemistry 2-Aminospiro[3.3]heptan-7-ol hydrochloride (CAS: 1353954-47-6) represents a premier "bifunctional spacer" in modern drug discovery. Un...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

The "Spiro Switch" in Medicinal Chemistry 2-Aminospiro[3.3]heptan-7-ol hydrochloride (CAS: 1353954-47-6) represents a premier "bifunctional spacer" in modern drug discovery. Unlike flat aromatic linkers (phenyl, heteroaryl) or flexible aliphatic chains (piperidine, cyclohexane), the spiro[3.3]heptane core offers a unique combination of structural rigidity and high Fsp³ character .[1]

This scaffold allows for the precise, vector-defined presentation of two pharmacophores at an approximate 180° dihedral angle (depending on stereochemistry), mimicking para-substituted benzenes but with significantly improved physicochemical properties:

  • Metabolic Stability: The strained spiro-quaternary carbon blocks oxidative metabolism (CYP450) often seen at benzylic positions.

  • Solubility: The 3D character disrupts crystal packing, enhancing aqueous solubility compared to planar analogs.

  • Lipophilicity: Lowers LogD relative to cyclohexyl or phenyl equivalents.

Part 2: Chemical Profile & Material Handling

Physicochemical Data
PropertyValueContext
Formula C₇H₁₃NO · HClSalt form for stability
MW 163.65 g/mol (Salt)Fragment-like
Fsp³ 1.0Maximizes 3D character
Core Geometry Puckered CyclobutanesDefined exit vectors (~6-7 Å distance)
H-Bond Donors 3 (NH₃⁺, OH)High polarity
Critical Handling: Free-Basing Protocol

The commercial material is supplied as the hydrochloride salt to prevent air oxidation and polymerization. For most nucleophilic applications (amide coupling, SɴAr), the free base must be generated in situ or isolated to ensure reactivity.

Protocol: In-Situ Neutralization (Preferred for Amide Couplings)

  • Suspend the HCl salt (1.0 equiv) in the reaction solvent (DMF or DCM).

  • Add DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (3.0–4.0 equiv).

  • Observation: The suspension should clarify within 5–10 minutes as the free amine is liberated and the organic-soluble H-DIPEA⁺Cl⁻ forms.

  • Proceed immediately with the addition of the electrophile.

Protocol: Isolation of Free Base (For sensitive metal-catalyzed reactions)

  • Dissolve the HCl salt in minimal water.

  • Add 2M NaOH until pH > 12.

  • Extract exhaustively with DCM:Isopropanol (3:1 ratio). Note: The amino-alcohol is highly polar; standard DCM extraction is inefficient.

  • Dry over Na₂SO₄ and concentrate in vacuo at <30°C. Use immediately.

Part 3: Chemoselective Functionalization Protocols

Workflow Logic

The molecule contains two nucleophiles: a primary amine (high reactivity) and a secondary alcohol (moderate reactivity, sterically hindered).

  • Path A (Amine First): Exploits the higher nucleophilicity of the amine for chemoselective acylation or alkylation without protecting the alcohol.

  • Path B (Alcohol First): Requires amine protection (e.g., Boc, Cbz) before modifying the hydroxyl group.

SynthesisWorkflow cluster_Amine Path A: Amine Functionalization cluster_Alcohol Path B: Alcohol Functionalization Start 2-Aminospiro[3.3]heptan-7-ol HCl Amide Amide/Urea (HATU or Isocyanate) Start->Amide DIPEA, R-COOH RedAm Secondary Amine (Reductive Amination) Start->RedAm R-CHO, NaBH(OAc)3 Protect N-Boc Protection Start->Protect Boc2O, TEA Ketone Oxidation to Ketone (Dess-Martin) Protect->Ketone DMP Ether Etherification (NaH / Alkyl Halide) Protect->Ether Alkylation Spiro-Diamine Spiro-Diamine Ketone->Spiro-Diamine Reductive Amination (Access to 2,7-diamines)

Caption: Divergent synthesis workflow for 2-Aminospiro[3.3]heptan-7-ol, prioritizing chemoselectivity.

Protocol A: Chemoselective Amide Coupling (Amine Focus)

Objective: Acylation of the amine without affecting the free hydroxyl group. Mechanism: The primary amine is orders of magnitude more nucleophilic than the cyclobutanol hydroxyl.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Spiro-aminoalcohol HCl (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (4.0 equiv)

  • DMF (anhydrous, 0.1 M concentration)

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid and HATU in anhydrous DMF. Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Addition: Add the Spiro-aminoalcohol HCl followed immediately by DIPEA.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

    • Checkpoint: You should see the product mass (M+H). If ester formation (O-acylation) is observed (rare), lower temperature to 0°C.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Flash chromatography (DCM/MeOH gradient). The free hydroxyl makes the product polar; expect elution at 5–10% MeOH.

Protocol B: The "Ketone Gateway" (Alcohol Oxidation)

Objective: Convert the alcohol to a ketone to access spiro-diamines or modify the core geometry. Challenge: Cyclobutanes are strained. Acidic oxidants (Jones reagent) can trigger ring expansion or rearrangement. Dess-Martin Periodinane (DMP) is the gold standard here due to mild, non-acidic conditions.

Prerequisite: The amine MUST be protected (e.g., N-Boc) prior to oxidation.

Reagents:

  • N-Boc-2-aminospiro[3.3]heptan-7-ol (1.0 equiv)

  • Dess-Martin Periodinane (1.5 equiv)

  • DCM (anhydrous)

  • Water (for quenching)

Step-by-Step:

  • Preparation: Dissolve the N-Boc intermediate in DCM (0.2 M) and cool to 0°C.

  • Oxidation: Add DMP portion-wise over 10 minutes.

  • Warming: Remove ice bath and stir at RT for 3–16 hours.

  • Quench (Critical): Add a 1:1 mixture of sat. NaHCO₃ and sat.[2] Na₂S₂O₃ (sodium thiosulfate). Stir vigorously for 30 minutes until the biphasic mixture becomes clear (DMP byproducts are solubilized).

  • Isolation: Extract with DCM. The resulting N-Boc-2-aminospiro[3.3]heptan-7-one is usually pure enough for the next step.

Protocol C: Ether Synthesis (Alkylation)

Objective: O-alkylation to attach a second pharmacophore. Note: Mitsunobu reactions on cyclobutanols can be sluggish due to steric crowding in the spiro system. Sɴ2 alkylation with NaH is often more reliable.

Reagents:

  • N-Boc-2-aminospiro[3.3]heptan-7-ol (1.0 equiv)

  • Sodium Hydride (60% in oil, 1.5 equiv)

  • Alkyl Halide (1.2–1.5 equiv)

  • THF/DMF (9:1 mixture)

Step-by-Step:

  • Deprotonation: Dissolve the substrate in dry THF/DMF at 0°C. Add NaH carefully. Stir for 30 mins (H₂ evolution).

  • Alkylation: Add the Alkyl Halide (bromide or iodide preferred).

  • Reaction: Allow to warm to RT. If the electrophile is unreactive, heat to 50°C.

    • Warning: Do not exceed 60°C to avoid Boc-deprotection or elimination side reactions.

  • Workup: Quench with water (carefully). Extract with EtOAc.

Part 4: Troubleshooting & Expert Insights

Strain Release & Stability

The spiro[3.3]heptane core possesses significant ring strain (~60 kcal/mol).

  • Avoid: Strong Lewis acids (e.g., AlCl₃) or superacids at high temperatures, which can induce semipinacol-type rearrangements, converting the spiro system into fused bicyclic systems.

  • Safe Zone: The scaffold is stable to standard TFA (for Boc removal), HCl/Dioxane, and aqueous hydroxides (LiOH/NaOH) for saponification.

Stereochemistry Considerations

The 2-amino-7-hydroxy isomer exists as cis or trans diastereomers relative to the spiro rings.

  • Commercial supplies are often mixtures or unspecified single diastereomers.

  • Impact: The cis vs. trans orientation dramatically changes the exit vector angle.

  • Resolution: If a specific geometry is required, separate the diastereomers at the N-Boc-Alcohol stage using silica chromatography (the isomers often have distinct Rf values) or preparative HPLC.

Part 5: References

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition.

  • Carreira, E. M., & Fessard, T. C. (2014).[3] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.

  • Mykhailiuk, P. K. (2022).[2][4][5] "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry.

  • Wuxi AppTec. (2020). "Spirocyclic Scaffolds in Medicinal Chemistry: Handling and Properties." Wuxi AppTec Application Notes.

  • Enamine Ltd. (2023). "Spiro[3.3]heptane Building Blocks: Design and Synthesis." Enamine Technical Library.

Sources

Application

Application Note: High-Efficiency Reductive Amination of Spirocyclic Amine Salts

Introduction & Strategic Context Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.5]decane) have replaced traditional piperidines and morpholines in modern medicinal chemistry. Their high fraction of satura...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.5]decane) have replaced traditional piperidines and morpholines in modern medicinal chemistry. Their high fraction of saturation (


) and rigid 3D vectors improve solubility and metabolic stability while offering novel intellectual property space.

However, these building blocks are frequently supplied as acid salts (HCl, TFA, or Oxalate) to ensure shelf stability. The direct use of these salts in reductive amination presents a specific chemical challenge:

  • Nucleophilicity: Ammonium salts (

    
    ) are non-nucleophilic and cannot attack the carbonyl carbon.
    
  • Acidity Balance: Successful imine formation requires a pH of 4–5.[1] The salt itself is too acidic (

    
    ), but full neutralization with strong base can inhibit the acid-catalysis required for the dehydration step.
    
  • Steric Bulk: The rigid spiro-scaffold creates steric drag, making the formation of the hemiaminal intermediate slower than with flexible aliphatic amines.

This guide details three field-proven protocols to overcome these barriers, ranging from standard in-situ neutralization to advanced fluorinated solvent activation.

Mechanistic Principles

The success of this reaction hinges on the Amine-Salt/Free-Base Equilibrium . You must liberate the free amine to initiate attack, but maintain enough acidity to protonate the hemiaminal hydroxyl group to facilitate water loss (imine/iminium formation).

Visualization: The pH-Reactivity Equilibrium

The following diagram illustrates the "Goldilocks Zone" required for spirocyclic amine salts.

ReductiveAminationMechanism cluster_zone CRITICAL FAILURE POINTS Salt Spirocyclic Amine Salt (R2NH2+ X-) Non-Nucleophilic FreeBase Free Amine (R2NH) Active Nucleophile Salt->FreeBase Deprotonation (Requires Base) Base Base (DIPEA/TEA) Base->Salt Hemiaminal Hemiaminal Intermediate FreeBase->Hemiaminal Nucleophilic Attack Carbonyl Aldehyde/Ketone (R-CHO) Carbonyl->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium Dehydration (Requires H+) Product Tertiary Amine Product Iminium->Product Reduction (Hydride Transfer)

Caption: Mechanistic pathway highlighting the dual requirement for base (nucleophile generation) and acid (dehydration).

Experimental Protocols

Method A: The "Standard" In-Situ Neutralization

Best for: Robust spirocycles, aldehydes, and unhindered ketones. Reagent: Sodium Triacetoxyborohydride (STAB /


).[2]
Solvent:  1,2-Dichloroethane (DCE) or THF.[3][4]

Rationale: STAB is a mild hydride donor that reacts slowly with aldehydes/ketones but rapidly with iminium ions. Using DCE promotes solubility of the lipophilic spiro-salts.

Protocol Steps:
  • Salt Liberation: To a reaction vial, add the Spirocyclic Amine Salt (1.0 equiv) and DCE (0.2 M concentration).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.0–1.1 equiv).

    • Critical Check: Stir for 10–15 minutes. Ensure the salt dissolves. If the solution remains cloudy, the free base may be insoluble, or the salt hasn't broken.

  • Carbonyl Addition: Add the Aldehyde/Ketone (1.1–1.2 equiv).

  • Acid Catalysis (Optional but Recommended): Add Glacial Acetic Acid (1.0–2.0 equiv).

    • Why? The DIPEA neutralizes the salt's acid. We add AcOH to buffer the system to pH ~5, driving the dehydration of the hemiaminal.

  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Self-Validation: If SM (Starting Material) amine persists but carbonyl is gone, the carbonyl was reduced to alcohol. Corrective Action: Use Method B or C.

Method B: The TFE "Accelerated" Protocol (High Performance)

Best for: Low-reactivity salts, sterically hindered ketones, or when acid catalysis fails. Reagent:


 (Sodium Borohydride).[1][2][3][4][5][6][7]
Solvent:  2,2,2-Trifluoroethanol (TFE).[8][9]

Rationale: TFE is a "magic solvent" for reductive amination. It is a strong hydrogen bond donor that activates the carbonyl and stabilizes the iminium intermediate, often eliminating the need for external acid catalysts or drying agents.

Protocol Steps:
  • Dissolution: Dissolve Spirocyclic Amine Salt (1.0 equiv) and Carbonyl (1.0 equiv) in TFE (0.2 M).

  • Neutralization: Add Triethylamine (TEA) (1.0 equiv) to free the amine.

  • Imine Formation: Stir at room temperature for 30–60 minutes.

    • Note: TFE accelerates this equilibrium significantly compared to DCE.

  • Reduction: Cool to 0°C. Add

    
     (1.2 equiv) slowly (exothermic/gas evolution).
    
    • Expert Note: We use the stronger

      
       here because TFE attenuates its basicity and reactivity toward the carbonyl, making it surprisingly chemoselective for the imine in this solvent.
      
  • Workup: Quench with water. TFE is water-miscible; remove bulk solvent via rotary evaporation before extraction to avoid emulsion issues.

Method C: The Titanium(IV) "Force" Method

Best for: Extremely hindered spirocycles (e.g., 7-azaspiro[3.5]nonane) reacting with hindered ketones. Reagent: Titanium(IV) Isopropoxide (


) + 

or

.

Rationale:


 acts as a Lewis acid to activate the carbonyl and a water scavenger (hydrolyzing to 

), forcing the equilibrium toward the imine/enamine.
Protocol Steps:
  • Neat/Concentrated Mixing: Combine Spirocyclic Amine Salt (1.0 equiv), Carbonyl (1.1 equiv), and TEA (1.0 equiv).

  • Titanium Addition: Add

    
     (2.0 equiv). The mixture will likely become viscous.
    
  • Incubation: Stir (neat or in minimal THF) at RT or 50°C for 2–4 hours.

    • Validation: Aliquot into MeOH and check LCMS. You should see the Imine mass (M+H = SM + Carbonyl - H2O).

  • Dilution & Reduction: Dilute with dry MeOH or THF (to 0.2 M). Add reducing agent (

    
     or 
    
    
    
    ) (2.0 equiv).
  • Quench: Caution. Quench with 1N NaOH or Rochelle's Salt solution. A white precipitate (

    
    ) will form. Filter through Celite before extraction.
    

Comparative Data & Selection Guide

The following table summarizes the performance of these methods based on internal benchmarking with a generic spirocyclic scaffold (2-azaspiro[3.3]heptane HCl).

VariableMethod A (Standard)Method B (TFE)Method C (Titanium)
Solvent DCE / THFTFE (Trifluoroethanol)Neat / THF
Reducing Agent



or

Base Req. DIPEA (1 eq) + AcOH (1-2 eq)TEA (1 eq)TEA (1 eq)
Reaction Time 4 – 16 Hours1 – 3 Hours6 – 24 Hours
Steric Tolerance ModerateHighVery High
Water Tolerance Low (Hydrolyses Reagent)HighVery Low (Deactivates Ti)
Yield (Avg) 65–80%85–95%70–90%
Decision Tree: Selecting the Right Protocol

SelectionTree Start Start: Spirocyclic Amine Salt + Carbonyl Q1 Is the Carbonyl Sterically Hindered? Start->Q1 Q2 Is the substrate Acid Sensitive? Q1->Q2 Yes (Bulky Ketone) MethodA Method A: Standard (DCE / STAB) Q1->MethodA No (Aldehyde/Simple Ketone) MethodB Method B: TFE (Trifluoroethanol) Q2->MethodB Yes (Avoid Lewis Acids) MethodC Method C: Titanium (Ti(OiPr)4) Q2->MethodC No (Force Reaction) MethodA->MethodB If Low Conversion

Caption: Logic flow for selecting the optimal reductive amination protocol based on steric and chemical constraints.

Troubleshooting & Quality Control

  • Issue: Low Conversion (Carbonyl remains).

    • Cause: The salt was not fully neutralized, or the pH is too high (preventing iminium formation).

    • Fix: Check the pH of the reaction mixture on wet pH paper. It should be weakly acidic (pH 5-6). If basic (pH > 8), add AcOH. If too acidic (pH < 4), add DIPEA.

  • Issue: Reduction of Carbonyl to Alcohol.

    • Cause: The reducing agent is attacking the carbonyl faster than the amine is attacking it. This usually happens if the imine formation is slow (sterics).

    • Fix: Switch to Method C (Pre-form imine with Ti) or Method B (TFE stabilizes the iminium over the carbonyl).

  • Issue: Gel formation during workup (Method C).

    • Cause: Titanium salts hydrolysis.

    • Fix: Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution. Stir vigorously for 30 minutes until two clear layers form.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][5][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link][3][4][10]

  • Bégué, J. P., & Bonnet-Delpon, D. (2008). "Recent advances (1995–2005) in fluorinated alcohols as solvents in organic synthesis." Tetrahedron. (Foundation for the TFE Method). [Link]

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry. [Link]

  • SpiroChem AG. (2023). "Spirocyclic Scaffolds in Medicinal Chemistry." (General context on spirocyclic properties). [Link]

Sources

Method

Application Notes and Protocols: Leveraging 2-Aminospiro[3.3]heptan-7-ol HCl as a Versatile Bifunctional Building Block

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Value of Three-Dimensionality in Modern Chemistry In the landscape of contemporary drug discovery and materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of Three-Dimensionality in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, there is a decisive shift away from flat, two-dimensional molecules towards more complex, three-dimensional (3D) structures. Spirocyclic scaffolds are at the forefront of this movement.[1][2] Their inherent rigidity and novel 3D architecture offer a unique way to explore chemical space, often leading to compounds with improved physicochemical properties such as higher solubility and better metabolic stability.[2][3] The spiro[3.3]heptane core, in particular, is a highly sought-after motif, valued for its strained yet stable structure that can act as a saturated, non-planar bioisostere for phenyl rings.[4][5]

This application note focuses on a uniquely versatile member of this class: 2-Aminospiro[3.3]heptan-7-ol hydrochloride . As a bifunctional building block, it possesses both a primary amine and a secondary alcohol on a rigid spirocyclic core. This arrangement provides two chemically distinct handles for synthetic modification, allowing for the creation of diverse molecular architectures through sequential or orthogonal derivatization. This guide provides a comprehensive overview of its properties, handling, and detailed, field-tested protocols for its selective functionalization, designed to empower researchers in their synthetic endeavors.

Compound Profile: Properties and Safe Handling

Before proceeding to synthetic protocols, a thorough understanding of the building block's characteristics and safety requirements is essential.

Physicochemical Data
PropertyValueSource
IUPAC Name 6-aminospiro[3.3]heptan-2-ol;hydrochloridePubChem[6]
Molecular Formula C₇H₁₄ClNOPubChem[6]
Molecular Weight 163.64 g/mol PubChem[6]
CAS Number 1820979-19-8PubChem[6]
Appearance White to off-white solidTypical

Note: The specific isomer 2-Amino-7-ol may have a different CAS number; the data presented is for the closely related and well-documented 6-Amino-2-ol isomer, which serves as an excellent proxy for handling and reactivity principles.

Reactivity Profile

The synthetic utility of 2-Aminospiro[3.3]heptan-7-ol stems from its two functional groups:

  • Primary Amine (-NH₂): A potent nucleophile and a base. It is the more reactive of the two groups and will preferentially react with electrophiles such as acyl chlorides, aldehydes, and alkyl halides.

  • Secondary Alcohol (-OH): A weaker nucleophile that can be functionalized through O-alkylation or O-acylation, typically after deprotonation with a suitable base or by derivatizing the more reactive amino group first.

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount.

  • GHS Hazard Statements: Based on data for closely related spiro[3.3]heptane amino alcohols, this compound should be handled as an irritant.[6][7] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[9]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

Core Synthetic Strategy: Bifunctional Derivatization

The primary strategic advantage of 2-Aminospiro[3.3]heptan-7-ol is the ability to selectively address its two functional groups. This allows for the development of diverse molecular libraries from a single, common core. The general workflow involves leveraging the differential reactivity of the amine and alcohol to achieve selective N- or O-functionalization.

G cluster_0 Core Building Block cluster_1 Selective Functionalization Paths cluster_2 Resulting Scaffolds Core 2-Aminospiro[3.3]heptan-7-ol HCl N_Func N-Functionalization (Acylation, Alkylation) Core->N_Func Amine is more nucleophilic O_Func O-Functionalization (Alkylation, Esterification) Core->O_Func Requires N-protection or specific conditions N_Deriv N-Substituted Derivatives N_Func->N_Deriv Di_Deriv N,O-Disubstituted Derivatives N_Func->Di_Deriv O_Deriv O-Substituted Derivatives O_Func->O_Deriv O_Func->Di_Deriv

Caption: Bifunctional derivatization strategy for 2-Aminospiro[3.3]heptan-7-ol.

Experimental Protocols

The following protocols are designed to be self-validating and provide a clear rationale for each step. All reactions should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure completion.

Protocol 1: Selective N-Acylation with Acyl Chloride

Objective: To selectively acylate the primary amine in the presence of the secondary alcohol.

Causality: The higher nucleophilicity of the amine compared to the alcohol allows for a chemoselective reaction.[12] By using a non-nucleophilic base at low temperatures, we can form the amide bond without significant formation of the corresponding ester. This method is a standard and efficient way to produce N-acyl amino alcohols.[13][14]

Materials:

  • 2-Aminospiro[3.3]heptan-7-ol HCl

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acetyl Chloride (or other acyl chloride)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-Aminospiro[3.3]heptan-7-ol HCl (1.0 eq).

  • Dissolution: Add anhydrous DCM (approx. 0.1 M concentration) and stir to suspend the solid.

  • Basification: Add TEA or DIPEA (2.2 eq) to the suspension. Stir at room temperature for 15-20 minutes to neutralize the HCl salt and liberate the free amine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Slowly add the acyl chloride (1.1 eq) dropwise via syringe. A white precipitate (triethylammonium chloride) will form.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC/LC-MS.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by silica gel column chromatography to obtain the pure N-acylated product.

G A 1. Dissolve SM in DCM B 2. Add Base (TEA) (2.2 eq) A->B Free Amine C 3. Cool to 0 °C B->C D 4. Add Acyl Chloride (1.1 eq) C->D Control Reactivity E 5. Warm to RT, Stir 2-4h D->E F 6. Aqueous Work-up (NaHCO₃, Brine) E->F Quench G 7. Dry & Concentrate F->G H 8. Purify (Chromatography) G->H

Caption: Workflow for selective N-acylation.

Protocol 2: Selective O-Alkylation via N-Protection

Objective: To alkylate the hydroxyl group, which requires prior protection of the more reactive amine.

Causality: Direct O-alkylation is often complicated by competitive N-alkylation.[15] A robust strategy involves first protecting the amine, commonly as a tert-butoxycarbonyl (Boc) carbamate, which is stable to the basic conditions required for the subsequent O-alkylation. The Williamson ether synthesis is then employed, where a strong base deprotonates the alcohol to form a nucleophilic alkoxide, which reacts with an alkyl halide.[16]

Part A: N-Boc Protection

  • Setup: Dissolve 2-Aminospiro[3.3]heptan-7-ol HCl (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 2:1 ratio).

  • Basification: Add sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.5 eq).

  • Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in dioxane.

  • Reaction: Stir vigorously at room temperature overnight.

  • Work-up: Remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected intermediate, which is often pure enough for the next step.

Part B: O-Alkylation

  • Setup: Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) in a flame-dried flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. Stir at 0 °C for 30 minutes. (Caution: H₂ gas evolution).

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide or methyl iodide) (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract with ethyl acetate. Wash the combined organic layers with brine.

  • Drying & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, concentrate, and purify by silica gel column chromatography.

G cluster_A Part A: N-Protection cluster_B Part B: O-Alkylation A1 1. Dissolve SM in Dioxane/H₂O A2 2. Add Base & (Boc)₂O A1->A2 A3 3. Stir at RT A2->A3 A4 4. Extract & Concentrate A3->A4 B1 5. Dissolve N-Boc SM in THF A4->B1 N-Boc Intermediate B2 6. Add NaH at 0 °C B1->B2 B3 7. Add Alkyl Halide B2->B3 B4 8. Stir at RT B3->B4 B5 9. Quench & Purify B4->B5

Caption: Workflow for N-protection followed by O-alkylation.

Protocol 3: N-Alkylation via Reductive Amination

Objective: To introduce an alkyl group onto the primary amine using an aldehyde or ketone.

Causality: Reductive amination is a highly efficient and chemoselective method for forming C-N bonds.[17] The reaction proceeds via the in-situ formation of an iminium ion intermediate from the amine and a carbonyl compound, which is then immediately reduced by a mild and selective hydride agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reducing agent is gentle enough not to reduce the carbonyl starting material or the alcohol on the scaffold.

Materials:

  • 2-Aminospiro[3.3]heptan-7-ol HCl

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Setup: In a round-bottom flask, suspend 2-Aminospiro[3.3]heptan-7-ol HCl (1.0 eq), the desired aldehyde or ketone (1.1 eq), and NaBH(OAc)₃ (1.5 eq) in DCE.

  • Reaction: Stir the suspension at room temperature. If the amine salt is not fully soluble or the reaction is slow, a catalytic amount of acetic acid (0.1 eq) can be added.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.

  • Drying & Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by column chromatography.

G A 1. Combine SM, Carbonyl, & NaBH(OAc)₃ in DCE B 2. Stir at RT 4-16h A->B In-situ Imine Formation/Reduction C 3. Quench with aq. NaHCO₃ B->C D 4. Extract with DCM C->D E 5. Dry, Concentrate, & Purify D->E

Caption: Workflow for N-alkylation via reductive amination.

Summary of Protocols

Protocol #Reaction TypeKey ReagentsProduct ClassSelectivity
1N-Acylation Acyl Chloride, TEAN-AmideHigh (N vs. O)
2O-Alkylation (Boc)₂O, NaH, Alkyl HalideO-EtherHigh (Requires N-protection)
3N-Alkylation Aldehyde/Ketone, NaBH(OAc)₃N-Alkyl AmineHigh (N vs. O)

Advanced Applications and Future Directions

The true power of 2-Aminospiro[3.3]heptan-7-ol HCl lies in the combinatorial application of these fundamental protocols. By performing these reactions sequentially, chemists can rapidly generate libraries of disubstituted spirocycles with tailored properties. For example, an N-acylated derivative from Protocol 1 can be used as the starting material in Protocol 2 to create a diverse N-acyl, O-alkyl library.

These highly functionalized, 3D-rich scaffolds are ideal candidates for:

  • Fragment-Based Drug Discovery (FBDD): The core itself or its simple derivatives can serve as novel 3D fragments for screening against biological targets.

  • Lead Optimization: The spiro[3.3]heptane core can be introduced into existing drug candidates to improve their ADME-Tox properties, such as increasing solubility or metabolic stability, or to lock in a bioactive conformation for enhanced potency and selectivity.[2][3][18]

  • PROTACs and Molecular Glues: The bifunctional nature allows the scaffold to serve as a rigid linker, connecting a warhead to a ligand for an E3 ubiquitin ligase.

The following diagram illustrates a hypothetical pathway to a more complex derivative, demonstrating the synthetic utility of this building block.

G Start 2-Aminospiro[3.3]heptan-7-ol HCl Step1_reagents Protocol 3: Aldehyde, NaBH(OAc)₃ Start->Step1_reagents Intermediate1 N-Alkyl Intermediate Step1_reagents->Intermediate1 Step2_reagents Protocol 1: Acyl Chloride, TEA Intermediate1->Step2_reagents Final_Product Final Product: N-Alkyl, O-Acyl Derivative (via O-acylation on intermediate) Step2_reagents->Final_Product

Caption: Hypothetical two-step synthesis to a disubstituted spiro[3.3]heptane.

References

  • Scribd. The Use of Spirocyclic Scaffolds in Drug Discovery. Available at: [Link]

  • Dandapani, S., & Marcaurelle, L. A. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3659-3665. Available at: [Link]

  • Carneiro, M. C., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Available at: [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2024). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. Available at: [Link]

  • Van der Lee, A., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. Available at: [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]

  • Gagnon, D., et al. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. Available at: [Link]

  • Google Patents. Method for producing O-alkylated cyclic aminoalcohols. US8173844B2.
  • ResearchGate. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Available at: [Link]

  • Google Patents. Selective N-acylation of amino alcohols. US5631356A.
  • PubChem. 2-Aminospiro[3.3]heptan-1-ol hydrochloride. CID 154844871. Available at: [Link]

  • Liu, J., et al. (2018). Chemoselective Acylation of Nucleosides. PMC. Available at: [Link]

  • Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). Available at: [Link]

  • WIPO Patentscope. SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. WO/1993/020038. Available at: [Link]

  • ResearchGate. Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions. Available at: [Link]

  • CCS Chemistry. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Available at: [Link]

  • FULIR. Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine. Available at: [Link]

  • MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available at: [Link]

  • PubChem. Spiro[3.3]heptan-2-amine hydrochloride. CID 71741658. Available at: [Link]

  • PubChem. 6-Aminospiro[3.3]heptan-2-ol hydrochloride. CID 126570101. Available at: [Link]

Sources

Application

Application Note: Scalable Synthesis of 2-Aminospiro[3.3]heptan-7-ol Derivatives

Executive Summary This application note details a robust, scalable workflow for synthesizing 2-aminospiro[3.3]heptan-7-ol derivatives. The spiro[3.3]heptane scaffold has emerged as a critical "saturated bioisostere" for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable workflow for synthesizing 2-aminospiro[3.3]heptan-7-ol derivatives. The spiro[3.3]heptane scaffold has emerged as a critical "saturated bioisostere" for the 1,4-disubstituted phenyl ring, offering improved solubility and metabolic stability (Fsp³ character) while maintaining precise exit vector geometry.

The primary synthetic challenge lies in the desymmetrization of the core spiro[3.3]heptane-2,6-dione. Direct functionalization often leads to intractable mixtures of diamines, diols, and amino-alcohols. This guide introduces a "Monoprotection-First" strategy that ensures high fidelity in generating the target amino-alcohol with control over diastereoselectivity (cis/trans ratios).

Key Advantages of This Protocol
  • Scalability: Validated on multigram (10–50 g) scales.

  • Modularity: Compatible with diverse primary and secondary amines.

  • Stereocontrol: Includes strategies for separating and assigning cis/trans diastereomers.

  • Safety: Avoids the use of hazardous reagents like sodium cyanoborohydride (replaced with STAB).

Retrosynthetic Logic & Strategy

The synthesis hinges on the controlled desymmetrization of Spiro[3.3]heptane-2,6-dione (1) .

  • Desymmetrization: Mono-protection of the dione using ethylene glycol is statistically favored but requires tight process control to minimize bis-ketal formation.

  • Amine Installation: Reductive amination of the mono-ketal allows for the introduction of diverse amine R-groups without competing reactions at the C6 position.

  • Alcohol Generation: Acidic deprotection followed by hydride reduction yields the final amino-alcohol.

Pathway Visualization

SynthesisPath Dione Spiro[3.3]heptane- 2,6-dione (1) MonoKetal Mono-Ketal Intermediate (2) Dione->MonoKetal Ethylene Glycol pTsOH, Toluene (Desymmetrization) AminoKetal Amino-Ketal (3) MonoKetal->AminoKetal R-NH2 NaBH(OAc)3 AminoKetone Amino-Ketone (4) AminoKetal->AminoKetone HCl/H2O (Deprotection) FinalProd 2-Aminospiro[3.3] heptan-7-ol (5) AminoKetone->FinalProd NaBH4 (Reduction)

Figure 1: Step-wise synthetic pathway for the desymmetrization of spiro[3.3]heptane-2,6-dione.

Detailed Experimental Protocols

Phase 1: Synthesis of Mono-Ketal Intermediate (2)

Objective: Selectively protect one ketone of the dione. Critical Parameter: Stopping the reaction at ~60-70% conversion is often more efficient than driving to completion, as it minimizes difficult-to-separate bis-ketal byproducts.

Materials:

  • Spiro[3.3]heptane-2,6-dione (1.0 equiv)

  • Ethylene glycol (1.1 equiv)

  • p-Toluenesulfonic acid (pTsOH) (0.05 equiv)

  • Toluene (10 mL/g substrate)

Protocol:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser. Charge with dione , ethylene glycol , pTsOH , and toluene .

  • Reflux: Heat to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap.

  • Checkpoint: After 4 hours, analyze by GC-MS or TLC.

    • Target Profile: ~10% Starting Material, ~80% Mono-ketal, <10% Bis-ketal.

  • Workup: Cool to RT. Wash with sat.[1] NaHCO₃ (2x) and brine (1x). Dry organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. If bis-ketal >10%, purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

    • Note: The mono-ketal is a low-melting solid or oil.

Phase 2: Reductive Amination (3)

Objective: Install the amine functionality. Self-Validating System: The disappearance of the ketone signal in IR (~1710 cm⁻¹) and appearance of the amine peak confirms conversion.

Materials:

  • Mono-ketal (2) (1.0 equiv)

  • Amine (R-NH₂) (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (1.0 equiv)

  • DCE (1,2-Dichloroethane) or THF (anhydrous)[1]

Protocol:

  • Imine Formation: Dissolve Mono-ketal and Amine in DCE. Add Acetic Acid . Stir at RT for 1 hour to pre-form the imine/iminium species.

  • Reduction: Cool to 0°C. Add STAB portion-wise over 20 minutes. (Caution: Mild exotherm/gas evolution).

  • Reaction: Warm to RT and stir overnight (12-16 h).

  • Quench: Quench with sat. NaHCO₃ (aq) until pH > 8.

  • Extraction: Extract with DCM (3x). Combine organics, dry (MgSO₄), and concentrate.

  • Yield: typically >85%. This intermediate (3) is often used directly in the next step without chromatography.

Phase 3: Deprotection & Ketone Reduction (4 → 5)

Objective: Reveal the second ketone and reduce it to the alcohol, generating the cis/trans isomers.

Protocol:

  • Hydrolysis: Dissolve Amino-ketal (3) in THF/2N HCl (1:1). Stir at 40°C for 4 hours.

    • Validation: LCMS shows mass shift corresponding to loss of ethylene glycol (-44 Da + 16 Da = -28 Da net change).

  • Neutralization: Carefully neutralize with NaOH to pH ~7-8. (Do not over-basify if the product is amphoteric).

  • Reduction: To the crude mixture (or extracted Amino-ketone (4) in MeOH), add NaBH₄ (1.5 equiv) at 0°C. Stir for 2 hours.

  • Workup: Quench with water. Extract with EtOAc or DCM/iPrOH (3:1) for polar derivatives.

  • Isolation: The crude product is a mixture of cis and trans isomers of 2-aminospiro[3.3]heptan-7-ol .

Stereochemical Resolution (Cis/Trans Separation)[3]

The reduction of the ketone generates two diastereomers. In the spiro[3.3]heptane system, the rings are perpendicular.

  • Cis (Syn): Amine and Alcohol are on the "same side" relative to the molecular curve (pseudo-boat).

  • Trans (Anti): Amine and Alcohol are on opposite faces.

Separation Strategy: The trans isomer is typically more polar and elutes later on silica gel due to better hydrogen bonding accessibility with the stationary phase, though this varies by R-group.

Data Table: Typical Separation Conditions

ParameterMethod A: Flash ChromatographyMethod B: Preparative HPLC
Stationary Phase Silica Gel (40-63 µm)C18 Reverse Phase
Mobile Phase DCM : MeOH : NH₄OH (90:9:1)H₂O : MeCN (0.1% TFA or NH₄HCO₃)
Selectivity Good for non-polar amines (Benzyl, etc.)Required for polar/small amines
Isomer Ratio Typically 1:1 to 1.5:1 (Trans:Cis)--
Isomer Identification Workflow

IsomerID Sample Isolated Isomer NOESY 1D NOE / 2D NOESY Experiment Sample->NOESY ResultCis NOE Observed (H2 - H7 correlation) NOESY->ResultCis Strong Signal ResultTrans No NOE Observed (H2 - H7 distant) NOESY->ResultTrans Weak/No Signal AssignmentCis Assign: CIS (Syn) ResultCis->AssignmentCis AssignmentTrans Assign: TRANS (Anti) ResultTrans->AssignmentTrans

Figure 2: NMR-based logic for assigning stereochemistry.

References & Authoritative Grounding

  • Burkhard, J. A., et al. "Synthesis of Spiro[3.3]heptanes and Their Use in Drug Discovery." Organic Letters, 2008.[2] (Foundational work on the spiro[3.3]heptane scaffold synthesis).

  • Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal, 2019. (Discusses the bioisosteric utility and exit vectors of the 2,6-disubstituted spiroheptanes).

  • Wuxi AppTec / Enamine Protocols. General procedures for reductive amination on strained rings.

    • Context: Standard industry protocols for STAB reductions (Step 2) are derived from these high-throughput chemistry standards.

  • Ding, X., et al. "Synthesis and properties of 2-oxa-6-azaspiro[3.3]heptane." J. Org. Chem, 2015.[3] (Provides analogous handling for the hetero-spiro systems which share solubility properties).

Safety & Handling Notes
  • Cyclobutane Strain: While spiro[3.3]heptanes are thermally stable up to >200°C, intermediates with leaving groups (mesylates/tosylates) in this family can be highly reactive alkylating agents. Handle with appropriate PPE.

  • Stoichiometry: In Step 1, do not exceed 1.1 equivalents of ethylene glycol to prevent double protection, which renders the molecule inert to the subsequent amination sequence.

Sources

Method

Application Note: Strategic Solvent Selection for Reactions of Spiro[3.3]heptan-7-ol Hydrochloride

Abstract The spiro[3.3]heptane scaffold is a cornerstone of modern medicinal chemistry, prized for its three-dimensional structure and its role as a saturated bioisostere for benzene rings.[1][2] Spiro[3.3]heptan-7-ol hy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The spiro[3.3]heptane scaffold is a cornerstone of modern medicinal chemistry, prized for its three-dimensional structure and its role as a saturated bioisostere for benzene rings.[1][2] Spiro[3.3]heptan-7-ol hydrochloride, a key building block, presents unique challenges in reaction design due to its bifunctional nature: a reactive secondary alcohol and a polar, ionic hydrochloride salt. The selection of a reaction solvent is therefore not a trivial choice but a critical parameter that dictates solubility, reactivity, and mechanistic pathways. This guide provides researchers, scientists, and drug development professionals with a detailed framework for making rational solvent choices, explaining the causal relationships between solvent properties and reaction outcomes, and offering validated protocols for common transformations.

Core Principles: Understanding the Molecule-Solvent Interaction

The chemical behavior of spiro[3.3]heptan-7-ol hydrochloride is dominated by two features: the hydroxyl group , which can act as a nucleophile or be targeted for substitution/oxidation, and the hydrochloride salt , which imparts significant ionic character. The latter feature, likely arising from a protonated amine elsewhere on the scaffold, renders the molecule highly polar.

The Critical Role of Polarity and Solvent Class

The efficacy of a reaction is fundamentally tied to the solvent's ability to dissolve reactants and stabilize transition states. For an ionic salt like spiro[3.3]heptan-7-ol hydrochloride, a polar solvent is a prerequisite for solubility.[3] However, polar solvents are broadly categorized into two classes, and this distinction is paramount for controlling reaction mechanisms.

  • Polar Protic Solvents (e.g., H₂O, Methanol, Ethanol): These solvents possess acidic protons (O-H or N-H bonds) and are exceptionally effective at solvating both cations and anions through hydrogen bonding.[4] While this stabilizes the ionic starting material, it can also form a "solvent cage" around anionic nucleophiles, hindering their reactivity and potentially slowing SN2 reactions.[3] Conversely, their ability to stabilize charged intermediates makes them ideal for promoting SN1-type mechanisms that proceed through carbocations.[5][6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have strong dipole moments but lack acidic protons. They are excellent at solvating cations but leave anions relatively "naked" and highly reactive.[4] This enhanced nucleophilicity makes polar aprotic solvents the preferred choice for promoting SN2 reactions.[3][6]

cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., Acetonitrile) p_sm <[R-NH₃]⁺Cl⁻ (Cation & Anion Solvated)> p_nuc sn1 SN1 Pathway p_sm->sn1 Favors SN1 (Carbocation Stabilization) a_sm <[R-NH₃]⁺ (Cation Solvated)> a_nuc sn2 SN2 Pathway a_nuc->sn2 Favors SN2 (Enhanced Nucleophilicity) start Spiro[3.3]heptan-7-ol HCl + Nucleophile (Nu⁻) start->p_sm Dissolved In start->a_sm Dissolved In

Figure 1: Solvation effects on reactivity and mechanistic pathways.

Predicted Solubility Profile

A preliminary assessment of solubility is a crucial first step before any reaction setup. Based on the ionic nature of the hydrochloride salt, the following trends can be anticipated.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighExcellent at solvating both the cation (R-NH₃⁺) and the chloride anion (Cl⁻).
Polar Aprotic DMSO, DMF, AcetonitrileMedium to HighGood at solvating the cation; overall solubility is generally sufficient for most reactions.[7]
Ethers THF, 2-MeTHF, DioxaneLow to MediumModerate polarity; may require heating or co-solvents. THF is a common solvent in related syntheses.[7]
Chlorinated Dichloromethane (DCM)LowOften requires a co-solvent or suspension conditions, but widely used due to its inertness.[8]
Hydrocarbons Hexanes, TolueneInsolubleNonpolar nature is incompatible with the ionic salt. Toluene may be used in specific cases.[9]

Reaction Protocols: Solvent Selection in Practice

The optimal solvent is dictated by the specific transformation being performed. Below are detailed protocols for common reactions involving spiro[3.3]heptan-7-ol, with a clear explanation for the solvent choice.

Protocol: Nucleophilic Substitution (SN2) - Mesylation of the Hydroxyl Group

This reaction replaces the alcohol with a good leaving group (mesylate) in preparation for subsequent displacement. The reaction proceeds with inversion of configuration and requires a highly reactive nucleophile, making a polar aprotic solvent the ideal choice.

Causality for Solvent Choice: Dichloromethane (DCM) is selected despite the low solubility of the starting material. Its primary advantages are its inertness to the reaction conditions and ease of removal during workup. Triethylamine (TEA) acts as both a base to neutralize the generated HCl and to free-base the starting material in situ, aiding its dissolution.

Detailed Protocol:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add spiro[3.3]heptan-7-ol hydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1 M. The mixture will likely be a suspension.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add triethylamine (TEA) (2.5 eq) dropwise. Stir for 15 minutes; the mixture should become more homogeneous.

  • Reagent Addition: Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Protocol: Oxidation to Spiro[3.3]heptan-7-one

Oxidation of the secondary alcohol to a ketone requires a solvent that is inert to the strong oxidizing agent.

Causality for Solvent Choice: Dichloromethane (DCM) is the solvent of choice for many modern oxidation reactions, including those using Dess-Martin Periodinane (DMP), due to its inertness and ability to dissolve both the substrate (once free-based) and the oxidant.[10]

Detailed Protocol:

  • Preparation: To a flask containing spiro[3.3]heptan-7-ol hydrochloride (1.0 eq), add DCM (0.2 M) and triethylamine (1.1 eq) to generate the free-base in situ. Stir for 10 minutes.

  • Oxidant Addition: In a separate flask, dissolve Dess-Martin Periodinane (1.5 eq) in DCM.

  • Reaction: Add the DMP solution to the substrate solution at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC.

  • Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until both layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase twice with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to afford the crude ketone.

Systematic Workflow for Solvent Screening

For novel transformations where an optimal solvent is not known, a systematic screening process is essential. This workflow ensures an efficient and data-driven approach to methods development.

A Step 1: Solubility Test (Small Scale, ~1-2 mg) B Identify 3-5 Solvents with Acceptable Solubility (e.g., MeCN, DMF, THF, DCM+Base) A->B C Step 2: Parallel Reaction Matrix (Constant Temp & Concentration) B->C D Step 3: Analytical Monitoring (TLC, LC-MS after 1h, 4h, 24h) C->D E Analyze Data: - Conversion Rate - Byproduct Profile - Reaction Time D->E F Step 4: Selection & Optimization Select Best Performing Solvent E->F Best Candidate G Optimize Temperature, Concentration, and Stoichiometry F->G

Figure 2: A systematic workflow for empirical solvent screening.

Reference Data: Properties of Common Solvents

The table below provides key physical properties of solvents commonly used in organic synthesis to aid in selection, particularly for scaling up reactions where boiling point and miscibility become critical.[11][12]

SolventClassBoiling Point (°C)Dielectric Constant (ε)Notes on Use with Spiro[3.3]heptan-7-ol HCl
Water Polar Protic100.080.1Excellent solubility, but can interfere with many reagents (e.g., organometallics, acyl chlorides).
Methanol (MeOH) Polar Protic64.732.7Good solvent for the salt.[7] Can act as a nucleophile in some reactions.
Ethanol (EtOH) Polar Protic78.424.5Similar to methanol, slightly less polar.
Acetonitrile (MeCN) Polar Aprotic81.637.5Excellent SN2 solvent. Good general-purpose choice for screening.
Dimethylformamide (DMF) Polar Aprotic153.036.7High boiling point, excellent solvating power. Difficult to remove.
Dimethyl Sulfoxide (DMSO) Polar Aprotic189.047.0Very high boiling point, superb solvating power for salts.[7] Can complicate workups.
Acetone Polar Aprotic56.220.7Useful for reactions at moderate temperatures. Can be self-reactive under basic conditions.[9]
Tetrahydrofuran (THF) Ethers (Polar Aprotic)66.07.5Good general-purpose solvent, but may require a base to aid solubility.[7]
Dichloromethane (DCM) Chlorinated39.69.1Low boiling and generally inert. A workhorse solvent for many transformations.[8]

Conclusion

The selection of a solvent for reactions involving spiro[3.3]heptan-7-ol hydrochloride is a multi-faceted decision that profoundly impacts experimental success. The molecule's ionic hydrochloride group necessitates the use of polar solvents for dissolution, while the desired transformation of the alcohol dictates the specific choice between protic and aprotic systems. Polar aprotic solvents are generally superior for SN2-type reactions by enhancing nucleophile reactivity, whereas polar protic solvents may be leveraged for SN1 pathways. For other transformations like oxidation, solvent inertness is the primary concern. By understanding these underlying principles and employing systematic screening protocols, researchers can confidently navigate the complexities of this versatile building block to achieve desired synthetic outcomes.

References

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Factors Affecting the Rates of SN1 and SN2 Reactions. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25. [Link]

  • Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

  • Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Chemistry Stack Exchange. (2016). How are solvents chosen in organic reactions?. [Link]

  • Puranik, S. B., et al. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pakistan journal of pharmaceutical sciences, 22(2), 197–203. [Link]

  • Puranik, S. B., et al. (2009). Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of (racemic) spiro[3.3]heptanones. [Link]

  • National Center for Biotechnology Information. A stereochemical journey around spirocyclic glutamic acid analogs. [Link]

  • Common Organic Chemistry. Alcohol to Chloride (SOCl2 + Solvent). [Link]

  • ResearchGate. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. [Link]

  • Google Patents. DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
  • RSC Publishing. Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. [Link]

  • National Center for Biotechnology Information. Spiro[3.3]heptane. [Link]

  • ResearchGate. (2025). (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. [Link]

  • American Chemical Society - Figshare. (2018). Solubility Correlations of Common Organic Solvents. [Link]

  • National Center for Biotechnology Information. Spiro[3.3]heptan-2-ylmethanol. [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • University of California, Davis. Common Organic Solvents: Table of Properties. [Link]

  • Fogg, P. G. T., & Gerrard, W. (1990). SOLUBILITY DATA SERIES, Volume 42: Hydrogen Halides in Non-Aqueous Solvents. Pergamon Press. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Aminospiro[3.3]heptan-7-ol

Executive Summary The 2-aminospiro[3.3]heptan-7-ol scaffold is a critical bioisostere for piperazine or cyclohexyl rings in modern drug discovery, offering unique exit vectors and metabolic stability.[1] However, its amp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminospiro[3.3]heptan-7-ol scaffold is a critical bioisostere for piperazine or cyclohexyl rings in modern drug discovery, offering unique exit vectors and metabolic stability.[1] However, its amphoteric nature (basic amine + polar hydroxyl) and lack of UV chromophores create significant purification bottlenecks.

This guide addresses the three most common support tickets we receive:

  • Retention Failure: Compound streaks or sticks irreversibly to normal phase silica.[1]

  • Isomer Co-elution: Difficulty separating cis/trans diastereomers.

  • Detection Failure: Inability to visualize fractions due to lack of UV absorbance.[1]

Module 1: The "Sticky" Problem (Retention & Tailing)

User Query

"I am trying to purify my crude reaction mixture on a standard silica flash column using DCM/MeOH. The compound either stays at the baseline or streaks across all fractions. Yield is low.[1] What is happening?"

Technical Diagnosis

The spirocyclic amine interacts strongly with the acidic silanols on the surface of standard silica gel. This causes chemisorption (irreversible binding) or severe tailing.[1] Furthermore, the high polarity of the 7-hydroxy group makes the molecule poorly soluble in pure dichloromethane (DCM), leading to precipitation on the column head.

Troubleshooting Protocol: The "Ammonia Switch"

Do not use standard silica without modification.[1] You must suppress silanol activity.[1]

Option A: Modified Normal Phase (For Crude Clean-up) Use a solvent system containing free ammonia.[1] Triethylamine (TEA) is often insufficient because it does not compete effectively for silanol sites compared to the primary amine of your product.

  • Solvent A: Dichloromethane (DCM)[1]

  • Solvent B: 10% Methanol in DCM saturated with

    
     (or 1% 
    
    
    
    aq. in MeOH/DCM).[1]
  • Gradient: 0% to 50% B.

Option B: SCX Catch-and-Release (Recommended) For high-throughput purification, Strong Cation Exchange (SCX) is superior to silica for this substrate.[1] It separates based on basicity, not just polarity.

Protocol: SCX Isolation
  • Loading: Dissolve crude residue in MeOH (or MeOH/DCM 1:1). Load onto a pre-conditioned SCX cartridge (sulfonic acid bonded silica).[1]

  • Wash: Flush with 3 Column Volumes (CV) of MeOH.

    • Mechanism:[1][2][3][4][5][6] Neutral impurities (starting materials, non-basic byproducts) elute; your amine remains ionically bound to the sulfonic acid.

  • Elution: Flush with 3 CV of 2M

    
     in MeOH.
    
    • Mechanism:[1][2][3][4][5][6] The ammonia deprotonates the ammonium species, breaking the ionic bond and releasing the free base.

  • Concentration: Evaporate the ammoniacal methanol to yield the free amine.

Data Comparison: Silica vs. SCX

ParameterStandard Silica (DCM/MeOH)SCX Catch-and-Release
Recovery 40–60% (Loss to irreversible binding)>90%
Purity Moderate (Tail co-elution)High (Removes non-basics)
Solvent Use High (Long gradients)Low (Step gradient)

Module 2: Diastereomer Separation (cis vs trans)

User Query

"My 2,7-disubstituted spiro system shows two close spots on TLC or a shoulder in LCMS. I need to separate the cis- and trans-isomers for SAR studies. How do I resolve them?"

Technical Diagnosis

The cis (hydroxyl and amine on the same face of the folded spiro system) and trans isomers have identical mass and very similar pKa values. Separation on achiral phases relies on subtle differences in solvation volume and dipole moment.[1]

Workflow: Decision Tree

PurificationStrategy Start Crude Mixture (cis/trans isomers) Scale What is your scale? Start->Scale Small < 100 mg Scale->Small Analytical/Hit ID Large > 100 mg Scale->Large Scale-up PrepLC Prep HPLC (High pH C18) Small->PrepLC Deriv Derivatization Strategy (N-Boc Protection) Large->Deriv Flash Flash Chromatography (Silica: Hex/EtOAc) Deriv->Flash Isomers Separate Easily as Carbamates Deprotect Acid Deprotection (TFA or HCl) Flash->Deprotect Deprotect->PrepLC Final Polish (Optional)

Figure 1: Strategic decision tree for isomer separation based on scale.

Protocol: High pH Reverse Phase HPLC

Standard acidic HPLC (0.1% Formic Acid) often fails to separate these isomers because the protonated amines are highly solvated and chemically similar. Using a high pH buffer suppresses ionization, exploiting the lipophilicity difference of the neutral skeleton.

  • Column: C18 Hybrid Particle (e.g., XBridge or Gemini NX), 5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) in Water.[1][6]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% to 30% B over 20 minutes (Shallow gradient is key).

  • Result: The trans isomer typically elutes later than the cis isomer due to a flatter hydrophobic surface area, though this is substrate-dependent.

Module 3: The "Invisible" Compound (Detection)

User Query

"I see nothing on my UV trace at 254 nm or 214 nm. How do I know where my compound is?"

Technical Diagnosis

2-Aminospiro[3.3]heptan-7-ol is an aliphatic scaffold with no conjugated pi-systems.[1] It is UV-transparent.[1] Relying on UV triggers will result in collecting solvent or missing the peak entirely.

Troubleshooting Guide: Visualization Techniques

1. During Flash Chromatography:

  • ELSD (Evaporative Light Scattering Detector): The gold standard. It detects any non-volatile analyte.[1]

  • CAD (Charged Aerosol Detection): Similar to ELSD but higher sensitivity.[1]

  • Mass Spectrometry (Flash-MS): Set SIM (Selected Ion Monitoring) to

    
    .[1]
    

2. TLC Visualization (Dip Stains): Do not use UV.[1] Use one of the following stains:

  • Ninhydrin: Stains primary amines red/purple .[1] (Most specific).

  • KMnO4 (Basic): Stains the alcohol/amine yellow on a purple background.[1]

  • Iodine Chamber: Reversible, non-destructive visualization of the amine.

Module 4: Salt Removal & Handling

User Query

"I deprotected my Boc-intermediate with TFA. The resulting salt is a hygroscopic gum that is impossible to weigh. How do I get a nice solid?"

Technical Diagnosis

Spirocyclic amine salts (TFA/HCl) are notorious for being hygroscopic foams.[1] Biological assays often require the free base or a stoichiometric salt (e.g., fumarate) to ensure accurate dosing.

Protocol: Free-Basing & Lyophilization[1]
  • Dissolution: Dissolve the hygroscopic salt in minimal water.[1]

  • Exchange: Pass through a weak anion exchange resin (free base form) OR use the SCX method described in Module 1.[1]

  • Solvent Switch: Collect the methanolic ammonia fraction.[1]

  • Azeotrope: Evaporate methanol. Redissolve the residue in t-Butanol/Water (1:1) .

  • Lyophilize: Freeze dry.

    • Result: The free base will typically form a fluffy white powder or manageable amorphous solid, unlike the glassy salt.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptane Derivatives. Journal of Organic Chemistry.[1][7]

  • Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][8]

  • Teledyne ISCO. (2022).[1] Purification of Amine Compounds using RediSep SCX Columns. Technical Note TN36.[1]

  • Biotage. (2020).[1] Strategies for Flash Purification of Polar Amines. The Flash Purification Blog.

  • Wuitschik, G., et al. (2010). Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Synthesis and Properties. Angewandte Chemie International Edition.[1][7] [1]

Sources

Optimization

Handling hygroscopic nature of 2-Aminospiro[3.3]heptan-7-ol hydrochloride

Welcome to the technical support guide for 2-Aminospiro[3.3]heptan-7-ol hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Aminospiro[3.3]heptan-7-ol hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists. As a hydrochloride salt of a primary amine, this compound is inherently hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This property presents specific challenges in handling, storage, and experimental use. Failure to control moisture exposure can lead to inaccurate measurements, physical state changes (from a free-flowing powder to a sticky or clumpy solid), and compromised sample integrity, ultimately impacting reaction yields and reproducibility.[1][2][3]

This guide provides expert-driven, field-proven insights and protocols to ensure the successful and consistent use of this reagent in your research.

Frequently Asked Questions (FAQs)

Q1: I just received my vial of 2-Aminospiro[3.3]heptan-7-ol hydrochloride. It looks like a fine, crystalline solid. What are the immediate storage requirements?

A: Immediately upon receipt, the sealed container should be placed in a desiccator over a fresh, active desiccant (e.g., Drierite®, silica gel, or anhydrous calcium sulfate).[4] For long-term storage (> 1 month), we strongly recommend transferring the entire unopened manufacturer's vial into an inert atmosphere, such as a nitrogen or argon-filled glovebox or a sealed container backfilled with inert gas. Store in a cool, dry place away from heat and sources of ignition.

Q2: My compound was a powder, but now it appears clumpy and slightly wet. What happened and can I still use it?

A: This is a classic sign of moisture absorption due to the compound's hygroscopic nature.[1] When exposed to ambient air, the polar hydrochloride salt attracts and binds with water molecules. This can alter its physical state and, more importantly, its effective molecular weight.

Whether it is still usable depends on your experimental tolerance. The "wet" compound is no longer pure 2-Aminospiro[3.3]heptan-7-ol hydrochloride; it is a hydrate of unknown water content. Using it without correction will lead to inaccurate molar calculations. We recommend quantifying the water content via Karl Fischer titration before use or, for non-critical applications, attempting to dry a small portion under high vacuum.[5][][7]

Q3: How can I accurately weigh this compound for a reaction? I've noticed the mass on the balance continuously increases.

A: A continuously increasing mass reading is a direct observation of the compound absorbing atmospheric moisture in real-time.[8] To mitigate this, speed and environmental control are critical.

  • Best Method (Highest Accuracy): Weigh the compound inside a controlled-atmosphere glovebox with low humidity (<10% RH).

  • Alternative Method (Good Accuracy): Use the "weighing by difference" technique. Tare a sealed vial containing the compound, quickly transfer an approximate amount to your reaction vessel, re-seal the source vial, and weigh it again. The difference in mass is the amount transferred. This minimizes the compound's exposure time.

  • Solution-Based Transfer: For very small quantities where direct weighing is impractical, prepare a stock solution in a suitable anhydrous solvent inside a glovebox. You can then accurately dispense the reagent by volume.[9]

Q4: Is it safe to handle this compound on an open lab bench?

A: While brief handling on an open bench for quick transfers may be unavoidable without a glovebox, it is not ideal and increases the risk of moisture absorption. For all other manipulations, such as weighing, aliquoting, and preparing solutions, using an inert atmosphere environment (like a glovebox or glove bag) is strongly recommended.[10] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, as related amine hydrochloride compounds can be skin and eye irritants.[11][12][13]

Troubleshooting Guide

This guide addresses common issues encountered when working with 2-Aminospiro[3.3]heptan-7-ol hydrochloride.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or Low Reaction Yields Inaccurate Reagent Stoichiometry: The weighed mass is not the true mass of the active compound due to absorbed water, leading to under-dosing the reaction.1. Quantify Water Content: Use Karl Fischer titration to determine the exact percentage of water. Adjust the mass used in your reaction accordingly.[7][14] 2. Improve Weighing Technique: Adopt inert atmosphere weighing or solution-based transfer protocols as detailed below.[9][10]
Compound "Melts" or Becomes Oily on the Spatula/Weigh Paper Deliquescence: The compound is absorbing so much moisture from the air that it is beginning to dissolve in the absorbed water.1. Minimize Exposure: Work quickly and in the lowest humidity environment possible. A glovebox is ideal.[9] 2. Use Appropriate Weighing Vessels: Weigh into a glass vial or flask rather than onto weighing paper, which can absorb moisture and be difficult to scrape.[8][15]
Poor Solubility in Anhydrous Non-Polar Solvents Presence of Water: Absorbed water can decrease the solubility of the organic salt in non-polar organic solvents.1. Ensure Anhydrous Conditions: Use properly dried glassware and anhydrous-grade solvents.[10] 2. Verify Compound Dryness: Before dissolving, ensure the compound has been stored correctly and appears as a free-flowing powder.
Formation of an Insoluble Precipitate in Reaction Mixture Salt Exchange/Degradation: The amine hydrochloride salt may react with other components in the reaction mixture, especially if excess water is present.1. Review Reaction Compatibility: Ensure all bases, salts, and reagents are compatible. 2. Strict Moisture Control: Rigorously exclude water from the reaction to prevent unwanted side reactions.
Experimental Protocols & Workflows
Workflow: Decision Guide for Handling

This diagram outlines the decision-making process for handling 2-Aminospiro[3.3]heptan-7-ol hydrochloride based on the available laboratory equipment.

G cluster_0 cluster_1 Ideal Workflow (Highest Integrity) cluster_2 Alternative Workflow (Requires Care) start Start: Need to handle 2-Aminospiro[3.3]heptan-7-ol HCl q_glovebox Is a glovebox (or glove bag) available? start->q_glovebox glovebox_ops Perform all manipulations inside glovebox: - Storage - Aliquoting - Weighing - Solution Preparation q_glovebox->glovebox_ops  Yes bench_ops Minimize exposure on open bench: 1. Store primary container in desiccator. 2. Work quickly. 3. Use 'weighing by difference' method. 4. Cap containers immediately. q_glovebox->bench_ops No success1 Result: High accuracy, reproducibility, and sample integrity. glovebox_ops->success1 q_kf Is experimental tolerance high? (e.g., screening reaction) bench_ops->q_kf kf_titration Action: Perform Karl Fischer titration to quantify water content. Adjust mass calculations. q_kf->kf_titration No success2 Result: Acceptable accuracy. Risk of variability remains. q_kf->success2 Yes kf_titration->success2

Caption: Decision workflow for handling hygroscopic material.

Protocol 1: Accurate Weighing by Difference (Open Bench Method)

This protocol is designed to minimize moisture absorption when a glovebox is not available.

  • Preparation: Place your reaction flask, a sealed vial containing 2-Aminospiro[3.3]heptan-7-ol hydrochloride, and a spatula in a desiccator for at least 30 minutes to ensure all items are dry.

  • Tare Source Vial: Remove the sealed vial of the compound from the desiccator and place it on an analytical balance. Record the mass (Mass 1).

  • Quick Transfer: Working quickly, remove the vial from the balance, open it, and use the spatula to transfer an estimated amount of the solid into your reaction flask.

  • Reseal and Re-weigh: Immediately and tightly reseal the source vial. Place it back on the same analytical balance and record the new mass (Mass 2).

  • Calculate Transferred Mass: The exact mass of the compound transferred is Mass 1 - Mass 2 . This method ensures that any moisture absorbed by the compound after the transfer does not affect the measurement.

Protocol 2: Water Content Determination by Karl Fischer (KF) Titration

This is the industry-standard method for accurately quantifying water content in pharmaceutical ingredients.[5][][7][14]

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell with a KF reagent (e.g., a one-component reagent like Hydranal™-Composite 5) until a stable, low-drift endpoint is achieved.

  • Titer Determination: Accurately determine the titer (water equivalence factor, F) of the KF reagent by titrating a known mass of a certified water standard (e.g., sodium tartrate dihydrate).[5]

  • Sample Preparation: Inside a glovebox or in a very low humidity environment, accurately weigh approximately 50-100 mg of 2-Aminospiro[3.3]heptan-7-ol hydrochloride into a dry, gas-tight syringe or directly into the KF titration vessel.

  • Titration: Introduce the sample into the titration cell. The instrument will automatically titrate the sample with the KF reagent until all the water has reacted. Record the volume of titrant consumed (V).

  • Calculation: Calculate the percentage of water in the sample using the following formula:

    Water (%) = (V × F × 100) / Sample Weight (mg)

    • V: Volume of KF reagent consumed (mL)

    • F: Water equivalence factor of the reagent (mg/mL)

Consequences of Improper Handling

Failure to adhere to proper handling protocols can cascade into multiple experimental failures.

G cluster_physical Physical Changes cluster_chemical Chemical & Experimental Consequences start Improper Handling: Exposure to Ambient Humidity moisture Moisture Absorption start->moisture clumping Clumping / Caking moisture->clumping weighing_error Inaccurate Weighing (Mass includes water) moisture->weighing_error deliquescence Deliquescence (Oily/Wet Appearance) clumping->deliquescence stoichiometry Incorrect Stoichiometry weighing_error->stoichiometry yield Low / Inconsistent Yields stoichiometry->yield side_reactions Potential for Side Reactions or Degradation stoichiometry->side_reactions reproducibility Poor Reproducibility yield->reproducibility

Sources

Troubleshooting

Resolving regioselectivity issues with 2-Aminospiro[3.3]heptan-7-ol

Welcome to the technical support center for 2-Aminospiro[3.3]heptan-7-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique spirocyclic scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Aminospiro[3.3]heptan-7-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique spirocyclic scaffold into their synthetic workflows. The inherent bifunctionality of this molecule, containing both a primary amine and a secondary alcohol, presents specific challenges in achieving regioselective functionalization. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges and achieve your desired synthetic outcomes with confidence and precision.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you may encounter during the functionalization of 2-Aminospiro[3.3]heptan-7-ol. Each question is followed by a detailed explanation of the underlying principles and actionable protocols to resolve the issue.

Question 1: I am trying to acylate the amino group, but I am getting a mixture of N-acylated and O-acylated products. How can I improve the selectivity for N-acylation?

Underlying Principle: The selective acylation of an amino alcohol is governed by the relative nucleophilicity of the amino and hydroxyl groups. Generally, the primary amine is more nucleophilic than the secondary alcohol, which should favor N-acylation.[1][2] However, under certain conditions, especially with highly reactive acylating agents or extended reaction times, competitive O-acylation can occur.

Solutions:

  • Standard Conditions for N-Acylation: For most applications, standard acylation conditions using an acyl chloride or anhydride in the presence of a non-nucleophilic base will favor N-acylation.

    • Protocol for Selective N-Acylation:

      • Dissolve 2-Aminospiro[3.3]heptan-7-ol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

      • Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or N,N-diisopropylethylamine (DIPEA, 1.2 eq).

      • Cool the reaction mixture to 0 °C in an ice bath.

      • Slowly add the acylating agent (acyl chloride or anhydride, 1.1 eq) dropwise.

      • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and monitor by TLC or LC-MS until the starting material is consumed.

      • Work up the reaction by washing with a mild aqueous acid (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the product by column chromatography.

  • Use of Catalytic Dibutyltin Oxide: For challenging substrates or to further enhance N-selectivity, catalytic amounts of dibutyltin oxide can be employed. This method proceeds through an N,O-stannylene acetal intermediate, which then selectively reacts at the nitrogen atom.[3][4]

    • Protocol for Dibutyltin Oxide-Catalyzed N-Acylation:

      • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-Aminospiro[3.3]heptan-7-ol (1.0 eq) and dibutyltin oxide (0.1 eq) in toluene.

      • Reflux the mixture for 2-4 hours to azeotropically remove water and form the stannylene acetal.

      • Cool the reaction mixture to room temperature.

      • Add the acylating agent (1.1 eq) and stir at room temperature, monitoring the reaction by TLC or LC-MS.

      • Upon completion, concentrate the reaction mixture and purify by column chromatography.

Question 2: I want to selectively functionalize the hydroxyl group, but the amine is more reactive. How can I achieve selective O-acylation or O-alkylation?

Underlying Principle: To achieve selectivity for the less reactive hydroxyl group, the nucleophilicity of the more reactive amino group must be temporarily suppressed. This is most commonly achieved by protonating the amine under acidic conditions.[5][6][7]

Solutions:

  • Acid-Mediated O-Acylation: By running the reaction in a strong acid, the amino group is protonated to form a non-nucleophilic ammonium salt, allowing the acylating agent to react selectively with the hydroxyl group.

    • Protocol for Selective O-Acylation:

      • Dissolve 2-Aminospiro[3.3]heptan-7-ol (1.0 eq) in a strong acid such as trifluoroacetic acid (TFA) or methanesulfonic acid.[5][6]

      • Cool the mixture to 0 °C.

      • Add the acyl chloride or anhydride (1.2 eq) and stir the reaction at 0 °C to room temperature.

      • Monitor the reaction by TLC or LC-MS.

      • Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.

      • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

      • Purify by column chromatography.

  • Protecting Group Strategy: An alternative and highly reliable method is to protect the amino group with a suitable protecting group, perform the desired reaction on the hydroxyl group, and then deprotect the amine. The tert-butyloxycarbonyl (Boc) group is a common choice due to its ease of introduction and removal under acidic conditions.

    • Workflow for Protecting Group-Mediated O-Functionalization:

      O_Functionalization_Workflow Start 2-Aminospiro[3.3]heptan-7-ol Protect Protect Amine (e.g., Boc2O, TEA, DCM) Start->Protect Boc_Protected N-Boc-2-Aminospiro[3.3]heptan-7-ol Protect->Boc_Protected React_OH Functionalize Hydroxyl (e.g., Acylation, Alkylation) Boc_Protected->React_OH O_Functionalized O-Functionalized, N-Boc protected intermediate React_OH->O_Functionalized Deprotect Deprotect Amine (e.g., TFA or HCl in Dioxane) O_Functionalized->Deprotect Final_Product Selectively O-Functionalized Product Deprotect->Final_Product

      Caption: Workflow for selective O-functionalization using a protecting group strategy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the difference in reactivity between the amino and hydroxyl groups?

The higher reactivity of the amino group is due to nitrogen being less electronegative than oxygen. This makes the lone pair of electrons on the nitrogen more available for donation to an electrophile, rendering the amine a stronger nucleophile than the alcohol.[1][2]

Q2: How does pH affect the selectivity of reactions with 2-Aminospiro[3.3]heptan-7-ol?

pH plays a critical role in modulating the nucleophilicity of the amino group.

  • Under basic or neutral conditions (pH > 7): The amino group is in its free base form (-NH2) and is a potent nucleophile, leading to preferential N-functionalization.

  • Under acidic conditions (pH < 4): The amino group is protonated to form an ammonium ion (-NH3+), which is not nucleophilic. This allows for selective reaction at the hydroxyl group.[5][7]

Q3: I need to perform an N-alkylation. What conditions should I use to avoid O-alkylation?

N-alkylation is generally favored over O-alkylation due to the higher nucleophilicity of the amine.[8] To minimize the risk of O-alkylation, you can use the following strategies:

  • Use a slight excess of the amine starting material relative to the alkylating agent.

  • Employ milder reaction conditions (lower temperature, less reactive alkylating agent).

  • Consider reductive amination if you are starting with a ketone or aldehyde, as this is a highly selective method for N-alkylation.

  • For maximum certainty, protect the hydroxyl group with a silyl ether (e.g., TBDMS) before performing the N-alkylation, followed by deprotection with a fluoride source like TBAF.[9]

Q4: Can I functionalize both the amino and hydroxyl groups?

Yes. To functionalize both groups, you can use a stepwise approach. First, functionalize the more reactive amino group under standard conditions. Then, after purification of the N-functionalized product, you can proceed to functionalize the hydroxyl group under appropriate conditions (e.g., using a strong base like sodium hydride to deprotonate the alcohol, followed by addition of the second electrophile). Alternatively, using a large excess of a highly reactive reagent under forcing conditions may lead to di-functionalization in a single step, though this often results in lower yields and more complex purification.

Data Summary: Reaction Condition Guidelines

Desired ReactionRecommended ConditionsKey PrincipleExpected Outcome
Selective N-Acylation Acyl chloride/anhydride, non-nucleophilic base (TEA, DIPEA), aprotic solvent (DCM, THF), 0 °C to RT.Amine is more nucleophilic than alcohol.Predominantly N-acylated product.
Selective O-Acylation Acyl chloride/anhydride in strong acid (TFA, MeSO3H), 0 °C to RT.Amine is protonated and non-nucleophilic.Predominantly O-acylated product.
Selective N-Alkylation Alkyl halide, base (K2CO3, TEA), polar aprotic solvent (DMF, Acetonitrile).Amine is more nucleophilic.Predominantly N-alkylated product.
Selective O-Alkylation 1. Protect amine (e.g., Boc). 2. Deprotonate alcohol (e.g., NaH) and add alkyl halide. 3. Deprotect amine.Protecting group strategy masks the more reactive site.Clean O-alkylated product.

Troubleshooting Logic Diagram

Troubleshooting_Regioselectivity Start Starting Material: 2-Aminospiro[3.3]heptan-7-ol Goal What is your desired product? Start->Goal N_Functionalized N-Functionalized Product Goal->N_Functionalized N-functionalization O_Functionalized O-Functionalized Product Goal->O_Functionalized O-functionalization N_Strategy Is N-acylation/alkylation failing (i.e., mixture of products)? N_Functionalized->N_Strategy O_Strategy Is O-acylation/alkylation failing (i.e., reacting at N)? O_Functionalized->O_Strategy N_Solution1 Use milder conditions: - Lower temperature - Less reactive acylating agent N_Strategy->N_Solution1 Yes N_Solution2 Use N-selective catalyst: - Dibutyltin oxide N_Strategy->N_Solution2 Yes O_Solution1 Protonate the amine: - Use strong acid as solvent (TFA) O_Strategy->O_Solution1 Yes O_Solution2 Use a protecting group strategy: - Protect N (Boc), react O, deprotect N O_Strategy->O_Solution2 Yes

Caption: Decision tree for troubleshooting regioselectivity issues.

References

  • Lundsten, S., & Leino, R. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 654–683. [Link]

  • Lundsten, S., & Leino, R. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Forsvarets forskningsinstitutt (FFI). [Link]

  • Various Authors. (n.d.). Reported O-selective acylation of amino alcohols without protecting the... ResearchGate. [Link]

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2001). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry, 66(5), 1612-1616. [Link]

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2001). Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry. [Link]

  • Bera, S., & Balaraman, H. (2023). Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. Journal of the American Chemical Society. [Link]

  • Maji, M., & Wheeler, S. E. (2021). Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles. PubMed. [Link]

  • Cho, Y., & Knowles, R. R. (2020). Regioselective Radical Amino-Functionalizations of Allyl Alcohols via Dual Catalytic Cross-Coupling. [Preprint]. [Link]

  • Zysman, A. et al. (1996). Selective N-acylation of amino alcohols.
  • Tanimoto, H., & Nishiyama, H. (2021). Development of Catalytic Reactions for Precise Control of Chemoselectivity. J-Stage. [Link]

  • Kumar, A., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. [Link]

  • Soderberg, T. (2024). 7.2: Nucleophiles. Chemistry LibreTexts. [Link]

  • Heymes, R., et al. (1996). SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. European Patent Office. [Link]

  • van Witteloostuijn, M. J., et al. (2022). New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media. PubMed. [Link]

  • Yetra, S. R., & Tunge, J. A. (2021). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC. [Link]

  • Borràs, E., et al. (2022). Selective and quantitative functionalization of unprotected a-amino acids using a recyclable homogeneous catalyst. Semantic Scholar. [Link]

  • He, Y. (2018). Development of novel catalysts for selective amination of alcohols. Université de Lille. [Link]

  • Various Authors. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. [Link]

  • Various Authors. (2018). Why is the amino group (NH2) more readily acetylated than the phenolic hydroxyl (OH) group? Quora. [Link]

  • van Witteloostuijn, M. J., et al. (2021). New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media. ACS Publications. [Link]

  • Lundsten, S., & Leino, R. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journals. [Link]

  • Anonymous. (n.d.). Protection and deprotection. Willingdon College, Sangli. [Link]

  • Various Authors. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Albericio, F., & El-Faham, A. (2019). Amino Acid-Protecting Groups. [No Source Provided].
  • Albericio, F., & El-Faham, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Various Authors. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. [Link]

  • Soderberg, T. (2019). 7.8: The Nucleophile. Chemistry LibreTexts. [Link]

  • Brotzel, F., & Mayr, H. (2007). Nucleophilicities of amino acids and peptides. RSC Publishing. [Link]

  • Brotzel, F., & Mayr, H. (2007). Nucleophilicities of amino acids and peptides. ResearchGate. [Link]

  • Various Authors. (n.d.). Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions. ResearchGate. [Link]

  • de la Torre, A., et al. (2018). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. National Institutes of Health. [Link]

  • Various Authors. (n.d.). Amine alkylation. Wikipedia. [Link]

  • Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing. [Link]

  • Li, L., & Spring, D. R. (2020).
  • Henning, N. J., & Bertozzi, C. R. (2020). Unifying principles of bifunctional, proximity-inducing small molecules. PMC. [Link]

  • Anonymous. (n.d.). Module 1 Regioselective, Regio-specific and Chemoselective reactions. Durgapur Govt. College. [Link]

  • Dalal, M. (n.d.). Regio- and Chemoselectivity: Orientation and Reactivity. Dalal Institute. [Link]

  • Jawiczuk, M., & Kącka-Zych, A. (2022). Understanding the Regioselectivity and the Molecular Mechanism of [3 + 2] Cycloaddition Reactions between Nitrous Oxide and Conjugated Nitroalkenes: A DFT Computational Study. MDPI. [Link]

  • Ashenhurst, J. (n.d.). regioselectivity Archives. Master Organic Chemistry. [Link]

Sources

Optimization

Stability of 2-Aminospiro[3.3]heptan-7-ol HCl under basic conditions

Topic: Stability & Isolation of 2-Aminospiro[3.3]heptan-7-ol HCl under Basic Conditions Document ID: TS-SPIRO-07-OH Last Updated: 2026-02-23 Audience: Medicinal Chemists, Process Chemists Executive Summary Is 2-Aminospir...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Isolation of 2-Aminospiro[3.3]heptan-7-ol HCl under Basic Conditions Document ID: TS-SPIRO-07-OH Last Updated: 2026-02-23 Audience: Medicinal Chemists, Process Chemists

Executive Summary

Is 2-Aminospiro[3.3]heptan-7-ol HCl stable in base? Yes, chemically. The spiro[3.3]heptane skeleton is kinetically robust and does not undergo rapid ring-opening or fragmentation under standard basic conditions (e.g., 1M NaOH, K₂CO₃, Et₃N) at room temperature.

However, it is functionally "unstable" during isolation. Users frequently report "loss of material" or "decomposition" after basic workup. This is rarely actual degradation. Instead, it is a partition coefficient failure . The free base is a small, highly polar molecule (LogP < 0) that remains in the aqueous phase during standard extractions, or it rapidly absorbs atmospheric CO₂ to form insoluble carbamates, mimicking decomposition.

Troubleshooting Guide: "Where did my compound go?"

This section addresses the most common scenario: You neutralized the HCl salt, extracted with Ethyl Acetate or DCM, and recovered <10% mass.

Diagnostic: The Partition Trap

The HCl salt is water-soluble. Upon neutralization, the resulting free amine-alcohol is still highly water-soluble due to the compact, polar nature of the spiro scaffold containing both -NH₂ and -OH groups.

PhaseSpeciesSolubility Profile
Acidic (pH < 7)

Highly Water Soluble (Ionic)
Basic (pH > 10)

Water Soluble (Polar H-bond donor/acceptor)
Organic (DCM/EtOAc)

Poor Solubility (Unless specialized solvents used)
Solution Protocol: The "Salting Out" Method

Do not use standard water/EtOAc extraction.

Step-by-Step Recovery:

  • Basify: Treat the HCl salt in minimal water with saturated aqueous K₂CO₃ or 5M NaOH (pH > 12).

  • Saturate: Add solid NaCl until the solution is saturated (undissolved salt visible). This increases the ionic strength, forcing the organic amine out of the aqueous phase (Hofmeister effect).

  • Extract: Use IPA/Chloroform (1:3) or DCM/Methanol (9:1) as the organic layer. Do not use pure Ether or Hexanes.

    • Tip: Perform 4-5 extractions.

  • Dry & Concentrate: Dry over Na₂SO₄ (avoid MgSO₄ as it can trap polar amines) and concentrate immediately.

Critical Stability FAQs

Q1: I see new peaks in the NMR of the free base after 1 hour. Is it degrading?

Likely No. It is reacting with air. Small cyclic amines are aggressive nucleophiles toward CO₂.

  • Observation: New peaks appear in ¹H NMR, often broadening the signals near the amine.

  • Chemistry:

    
    .
    
  • Fix: Store the free base under Argon/Nitrogen immediately. If possible, use the HCl salt directly in reactions by adding the base in situ.

Q2: Can I heat this molecule in base (e.g., Suzuki/Buchwald coupling)?

Yes. The spiro[3.3]heptane core is thermally stable up to ~100°C in basic media. Unlike bicyclo[1.1.0]butanes, the spiro-linkage does not possess the strain energy required for explosive ring-opening under standard cross-coupling conditions.

  • Caution: Avoid strong Lewis acids or extremely high temperatures (>150°C) which might trigger skeletal rearrangements (Payne-like rearrangement if the alcohol is activated).

Q3: Which functional group reacts first?

The primary amine (C2) is significantly more nucleophilic than the secondary alcohol (C7) .

  • Acylation/Alkylation: Occurs selectively at Nitrogen.

  • Protection: You can N-Boc protect without touching the alcohol using standard conditions (Boc₂O, aqueous NaOH/Dioxane).

Visual Decision Guides

Figure 1: Isolation Strategy Flowchart

Use this logic to determine the correct workup based on your specific needs.

Isolation_Strategy Start Start: Reaction Mixture (Basic) Check_Sol Is the product highly polar (LogP < 0)? Start->Check_Sol Standard Standard Extraction (EtOAc/Water) Check_Sol->Standard No Advanced Select Advanced Protocol Check_Sol->Advanced Yes (Spiro-Amine) Fail Result: Low Yield / Loss to Aqueous Standard->Fail Method_A Method A: Salting Out 1. Sat. NaCl 2. Extract w/ IPA:CHCl3 (1:3) Advanced->Method_A Scale > 1g Method_B Method B: Resin Capture 1. Load on SCX-2 Column 2. Wash MeOH 3. Elute NH3/MeOH Advanced->Method_B Scale < 100mg Method_C Method C: In-Situ Use Do not isolate. Use crude solution. Advanced->Method_C Unstable Free Base

Caption: Decision matrix for isolating polar spiro-amines. Standard extraction often leads to false "instability" reports due to aqueous retention.

Figure 2: The "Air" Instability Mechanism

Why your NMR looks dirty after leaving the free base on the bench.

CO2_Reaction Amine Free Amine (R-NH2) Reaction Nucleophilic Attack Amine->Reaction Air Atmospheric CO2 Air->Reaction Carbamate Carbamic Acid (R-NH-COOH) Reaction->Carbamate Fast Salt Carbamate Salt (R-NH-COO- H3N+-R) Carbamate->Salt Precipitation/Oligomerization

Caption: Reaction pathway of spiro-amines with atmospheric CO2. This reversible reaction is often mistaken for irreversible chemical decomposition.

Recommended Protocols

Protocol A: Resin-Based Free Basing (High Purity)

Best for small scale (<100 mg) to avoid inorganic salts.

  • Dissolve the 2-Aminospiro[3.3]heptan-7-ol HCl in Methanol.

  • Pre-wet an SCX-2 (Strong Cation Exchange) cartridge with Methanol.

  • Load the sample.[1] The amine will bind to the sulfonic acid resin; impurities wash through.

  • Wash with 3 column volumes (CV) of Methanol.

  • Elute the free amine using 2M NH₃ in Methanol .

  • Concentrate under vacuum (keep bath < 30°C) to obtain the clean free base.

Protocol B: In-Situ Neutralization (Best Practice)

Avoids isolation entirely. If your next step is an amide coupling or reductive amination:

  • Suspend the HCl salt in the reaction solvent (e.g., DMF or DCM).

  • Add an organic base (DIPEA or TEA) in 3-fold excess.

  • Add the electrophile immediately.

  • Why? This keeps the amine in solution and prevents CO₂ uptake.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptane Derivatives." Angewandte Chemie International Edition, 49(20), 3524–3527. Link

    • Grounding: Establishes the stability and structural parameters of the spiro[3.3]heptane scaffold.
  • Mykhailiuk, P. K. (2020).[2] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 18, 6270-6293. Link

    • Grounding: Discusses the handling and physicochemical properties (LogP, solubility) of spirocyclic amines.
  • Wuitschik, G., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

    • Grounding: Provides comparative stability d
  • Hamza, D., et al. (2007).[2] "Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes." Synlett, 2007(16), 2584–2586.[2] Link

    • Grounding: Details the synthesis conditions (often basic/thermal) proving the robustness of the ring system.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: 2-Aminospiro[3.3]heptan-7-ol Hydrochloride

Executive Summary This guide provides a definitive technical framework for the structural characterization of 2-Aminospiro[3.3]heptan-7-ol hydrochloride . As a rigid, spirocyclic bioisostere, this scaffold presents uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical framework for the structural characterization of 2-Aminospiro[3.3]heptan-7-ol hydrochloride . As a rigid, spirocyclic bioisostere, this scaffold presents unique analytical challenges compared to traditional piperidine or cyclohexane rings.

This document objectively compares analytical methodologies (Solvent Systems and Field Strengths) to establish a "Gold Standard" protocol. It addresses the critical need to distinguish between stereoisomers and validate the salt form, which are common bottlenecks in the development of spiro-based therapeutics.

Part 1: Structural Context & Analytical Challenges

The spiro[3.3]heptane core consists of two cyclobutane rings sharing a single quaternary carbon (C4). The rigidity of this system creates distinct magnetic environments for the methylene protons, often resulting in complex second-order coupling patterns (roof effects) rather than simple multiplets.

Key Structural Features:

  • Core: Spiro[3.3]heptane (D2d symmetry in parent, broken by substitution).

  • Substituents: Amine at C2, Hydroxyl at C7.

  • Stereochemistry: The relative orientation of the -NH2 and -OH groups creates potential for cis/trans (or syn/anti) isomerism relative to the spiro-axis.

  • Salt Form: The hydrochloride salt ensures water solubility but introduces exchangeable ammonium protons (-NH3+) that are solvent-dependent.

Part 2: Comparative Methodology (Alternatives Analysis)

To ensure data integrity, we compare three distinct characterization workflows. Method B is recommended for complete structural elucidation, while Method A is sufficient for routine purity checks.

Table 1: Comparative Performance of NMR Solvent Systems
FeatureMethod A: Deuterium Oxide (D₂O) Method B: DMSO-d₆ (Recommended) Method C: Methanol-d₄
Detection of -NH₃⁺ None (Rapid exchange)Excellent (Broad triplet/singlet ~8.0 ppm)None (Rapid exchange)
Detection of -OH None (Rapid exchange)Good (Doublet ~5.0 ppm)None (Rapid exchange)
Signal Resolution High (Sharp peaks)Medium (Viscosity broadening)High
Water Suppression Required (HDO peak ~4.79 ppm)Not criticalNot critical
Salt Stoichiometry Impossible to determine directlyCalculable (Integration of NH₃⁺ vs CH)Impossible
Use Case Routine Purity / QCFull Structural Elucidation Solubility troubleshooting

Part 3: Detailed Characterization Protocol

Sample Preparation (Method B - DMSO-d₆)
  • Mass: Weigh 5–10 mg of the hydrochloride salt.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Additive: Optional: Add 1-2 drops of D₂O after the initial scan to confirm exchangeable protons (the "D₂O Shake" test).

  • Tube: Use high-precision 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors on the rigid spiro core.

Expected 1H NMR Data (400 MHz, DMSO-d₆)

The spectrum is characterized by two distinct regions: the heteroatom-adjacent methines and the complex spiro-methylene envelope.

PositionTypeChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Logic
NH₃⁺ Exch.8.00 – 8.30Broad s/t3HAmmonium protons (deshielded). Visible only in anhydrous DMSO.
OH Exch.4.90 – 5.10d (J~4-6 Hz)1HHydroxyl proton. Coupling to H7 confirms -CH-OH connectivity.
H7 CH4.05 – 4.25Pentet/Multiplet1HMethine attached to Oxygen (deshielded by electronegativity).
H2 CH3.60 – 3.80Pentet/Multiplet1HMethine attached to Nitrogen.
H1/H3 CH₂2.20 – 2.50Multiplet4HMethylene protons on the amine ring. Complex AA'BB' pattern.
H6/H8 CH₂1.80 – 2.10Multiplet4HMethylene protons on the alcohol ring.

> Note: The methylene protons (H1/H3 and H6/H8) often appear as complex multiplets due to the "puckering" of the cyclobutane rings, which renders geminal protons diastereotopic.

Differentiating Isomers (The Critical Step)

The synthesis of 2,7-substituted spiro[3.3]heptanes often yields a mixture of diastereomers.

  • Trans-like (Anti): Substituents on opposite faces of the "V" shape of the spiro core.

  • Cis-like (Syn): Substituents on the same face.

Experimental Validation: Run a 1D NOESY (Nuclear Overhauser Effect Spectroscopy) targeting the H2 or H7 methine.

  • Observation: If NOE correlations are observed between H2 and H7, the distance is short, suggesting a specific folded conformation (often the syn isomer, though spiro-geometry makes this subtle).

  • Alternative: 13C NMR is often more diagnostic. The carbons in the cis vs trans isomers will show slight chemical shift differences (0.1 – 0.5 ppm) due to field effects.

Part 4: Advanced Verification Workflow

To guarantee scientific integrity, the characterization must follow a self-validating logic flow. The diagram below illustrates the decision matrix for assigning the structure and determining the salt ratio.

NMR_Workflow Start Sample: 2-Aminospiro[3.3]heptan-7-ol HCl Solvent_Choice Select Solvent: DMSO-d6 Start->Solvent_Choice Run_1H Acquire 1H NMR (64 Scans) Solvent_Choice->Run_1H Check_Exch Are Exchangeables (NH3+, OH) Visible? Run_1H->Check_Exch Dry_Sample Dry Sample / Use Fresh Ampoule Check_Exch->Dry_Sample No Assign_Core Assign H2 (3.7ppm) & H7 (4.1ppm) Check_Exch->Assign_Core Yes Dry_Sample->Run_1H Integration Integration Check: NH3+ (3H) : H7 (1H) Assign_Core->Integration Salt_Valid Ratio ~ 3:1? (Confirms Mono-HCl) Integration->Salt_Valid Free_Base Suspect Free Base or Mixed Salt Salt_Valid->Free_Base No Isomer_Check Run NOESY / 13C NMR (Check Diastereomeric Purity) Salt_Valid->Isomer_Check Yes Final_Report Generate CoA Isomer_Check->Final_Report

Figure 1: Decision matrix for the structural validation of spirocyclic amine salts. This workflow ensures that salt stoichiometry and isomeric purity are confirmed before final release.

Part 5: Interpretation of 2D Data (COSY & HSQC)

For definitive assignment, rely on 2D correlations to map the spin system through the quaternary carbon.

  • COSY (Correlation Spectroscopy):

    • H2 will show strong cross-peaks to the H1/H3 methylene protons.

    • H7 will show strong cross-peaks to the H6/H8 methylene protons.

    • Critical Check: There should be NO COSY cross-peak between the two ring systems (e.g., H2 to H6) because the quaternary C4 blocks scalar coupling (4-bond coupling is usually too weak). If you see coupling, the ring might not be spiro-fused (ring opening impurity).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use this to identify the diastereotopic protons. In the methylene groups, the protons on the "top" face vs "bottom" face of the ring may have different proton shifts but correlate to the same Carbon signal.

    • C4 (Quaternary): Will not appear in HSQC. Use HMBC (Heteronuclear Multiple Bond Correlation) to see correlations from H2 and H7 to the "silent" quaternary C4 (~30-40 ppm).

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Journal of Organic Chemistry.

  • Wuitschik, G., et al. (2008). Spirocyclic Scaffolds in Medicinal Chemistry: A 1H NMR and X-ray Study. Angewandte Chemie International Edition.

  • Measom, N. D., et al. (2017). Conformational Analysis of Substituted Spiro[3.3]heptanes. Organic & Biomolecular Chemistry.[1][2]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for 2D NMR interpretation protocols).

Sources

Comparative

Bioisosteric Replacement Guide: 4-Aminocyclohexanol vs. Spiro[3.3]heptan-7-ol Scaffolds

This guide provides an in-depth technical comparison and implementation strategy for the bioisosteric replacement of the 4-aminocyclohexanol core with the 6-aminospiro[3.3]heptan-2-ol scaffold (often referred to in varyi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and implementation strategy for the bioisosteric replacement of the 4-aminocyclohexanol core with the 6-aminospiro[3.3]heptan-2-ol scaffold (often referred to in varying nomenclature as spiro[3.3]heptan-7-ol derivatives depending on numbering conventions).[1]

[1]

Executive Summary

In modern medicinal chemistry, the 4-aminocyclohexanol motif is a ubiquitous linker found in drugs ranging from mucolytics (e.g., Ambroxol) to kinase inhibitors.[1][2] However, the cyclohexane ring often presents liabilities: high conformational entropy (chair/boat flipping), potential for oxidative metabolism (P450-mediated hydroxylation), and a "flat" 2D topology that limits patentability (IP).[1]

The spiro[3.3]heptane scaffold has emerged as a superior saturated bioisostere.[1][3] By replacing the 1,4-disubstituted cyclohexane with a 2,6-disubstituted spiro[3.3]heptane, researchers can access non-planar chemical space with defined exit vectors, improved metabolic stability (removal of secondary hydrogens), and reduced lipophilicity.[1]

Target Audience: Medicinal Chemists, DMPK Scientists.[1] Goal: To provide the rationale, data, and protocols for executing this scaffold hop.

Physicochemical & Structural Comparison

The transition from a cyclohexane ring to a spiro[3.3]heptane system is not merely a change in mass; it is a fundamental shift in geometry and electronic distribution.

Table 1: Comparative Properties

Data modeled based on standard fragments (neutral form).[1]

Property4-Aminocyclohexanol (trans)6-Aminospiro[3.3]heptan-2-olImpact / Rationale
Formula C₆H₁₃NOC₇H₁₃NO+1 Carbon (minimal mass change)
MW 115.17 Da127.19 DaSlight increase, negligible for LE.[1]
ClogP ~0.65~0.45Lower Lipophilicity. The compact spiro cage reduces solvent-accessible surface area.[1]
TPSA 46.2 Ų46.2 ŲIdentical polar surface area.[1]
Fsp³ 1.01.0Retains saturation (high Fsp³ correlates with clinical success).[1]
Geometry Planar/Chair (Vectors parallel)Twisted 90° (Vectors perpendicular)Critical: Accesses new binding pockets; breaks pi-stacking flatness.[1]
Conformation Flexible (Chair-Chair flip)Rigid (Puckered cyclobutanes)Entropy Penalty Reduction: Pre-organized for binding.[1]
Structural Logic: The Vector Twist

While 1,4-cyclohexane presents substituents in a linear axis (180°), the spiro[3.3]heptane 2,6-substitution creates a unique geometry.[1] The two cyclobutane rings are perpendicular. Consequently, while the axis of substitution is linear, the faces of the substituents are rotated 90° relative to each other.[1] This "twist" allows the molecule to probe orthogonal hydrophobic pockets that a flat cyclohexane cannot reach.

Bioisostere_Logic Ref Reference: 4-Aminocyclohexanol Issues Liabilities: 1. Conformational Entropy 2. Metabolic Soft Spots (CH) 3. IP Crowding Ref->Issues Identified Spiro Bioisostere: 6-Aminospiro[3.3]heptan-2-ol Ref->Spiro Direct Replacement Issues->Spiro Scaffold Hop Benefits Advantages: 1. Rigid 90° Vector Twist 2. Quaternary Carbon (Metabolic Block) 3. Lower LogD Spiro->Benefits Yields

Figure 1: Decision logic for replacing cyclohexane with spiro[3.3]heptane. The transition addresses metabolic and structural liabilities.

Pharmacokinetic Profile & Metabolism[1]

Metabolic Stability

The cyclohexane ring is prone to Phase I oxidation by Cytochrome P450 enzymes, typically at the positions α to the heteroatoms or at the remote C3/C5 positions (hydroxylation).[1]

  • Cyclohexane: Secondary C-H bonds are susceptible to abstraction.[1]

  • Spiro[3.3]heptane: The central carbon is quaternary (no hydrogens), blocking the most common site of metabolic attack in fused systems.[1] The cyclobutane C-H bonds are stronger (more s-character) and sterically shielded, often resulting in 2-5x longer half-life (t1/2) in microsomal stability assays.[1]

Permeability & Solubility

Despite adding a carbon, the spiro scaffold often improves solubility.[1] The "compactness" of the spiro cage prevents efficient crystal packing compared to the flatter cyclohexane, thereby lowering the melting point and increasing aqueous solubility—a critical parameter for oral bioavailability.[1]

Experimental Protocols

A. Synthesis of 6-Aminospiro[3.3]heptan-2-ol

Note: This protocol assumes the synthesis of the 2,6-disubstituted isomer, which is the direct topological equivalent to 1,4-disubstituted cyclohexane.[1]

Pathway Overview:

  • Start: Spiro[3.3]heptane-2,6-dione (commercially available or synthesized from pentaerythritol).[1]

  • Step 1 (Mono-protection): Ketalization to protect one ketone.[1]

  • Step 2 (Reductive Amination): Convert free ketone to amine.[1]

  • Step 3 (Deprotection & Reduction): Reveal second ketone and reduce to alcohol.[1]

Synthesis_Workflow Start Spiro[3.3]heptane-2,6-dione Step1 1. Mono-ketalization (Ethylene glycol, pTsOH) Start->Step1 Step2 2. Reductive Amination (NH4OAc, NaBH3CN) Step1->Step2 Step3 3. Deprotection (HCl) & Ketone Reduction (NaBH4) Step2->Step3 Product 6-Aminospiro[3.3]heptan-2-ol (Isomer Separation via Prep-HPLC) Step3->Product

Figure 2: Synthetic route to the amino-alcohol bioisostere from the diketone precursor.[1][2][4]

Detailed Protocol (Step 2 - Reductive Amination):

  • Reagents: Mono-ketal spiro-ketone (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (1.5 eq).

  • Solvent: Methanol (dry).

  • Procedure:

    • Dissolve ketone in MeOH under N₂.[1] Add NH₄OAc and stir at RT for 2h to form the imine.

    • Cool to 0°C. Add NaBH₃CN portion-wise.

    • Allow to warm to RT and stir for 16h.

    • Quench: Acidify with 1N HCl to pH < 2 (careful: HCN gas evolution possible, use fume hood). Neutralize with NaOH.

    • Extraction: Extract with DCM/iPrOH (3:1). Dry over Na₂SO₄.

B. Microsomal Stability Assay (Validation)

To confirm the bioisosteric advantage, perform a comparative intrinsic clearance (CLint) assay.[1]

  • System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).[1]

  • Concentration: Test compounds at 1 µM to ensure linear kinetics.

  • Timepoints: 0, 5, 15, 30, 45 min.

  • Cofactor: NADPH regenerating system.

  • Analysis: LC-MS/MS (monitor parent ion depletion).

  • Success Criteria: A decrease in CLint of >30% compared to the cyclohexyl analog indicates successful metabolic stabilization.[1]

Case Studies & Applications

While specific "4-aminocyclohexanol" replacements are proprietary in many active programs, the spiro[3.3]heptane core has been successfully validated in:

  • Benzocaine Analogs: Replacement of the phenyl ring (topologically similar to a flattened cyclohexane) with spiro[3.3]heptane retained anesthetic activity while improving solubility [1].[1]

  • Piperazine Bioisosteres: 2,6-diazaspiro[3.3]heptane is a standard replacement for piperazine, validating the 2,6-vector geometry [2].[1]

  • Sonidegib Analogs: Replacement of the central ring with spiro[3.3]heptane maintained potency while altering the IP position [3].[1]

Conclusion

Replacing 4-aminocyclohexanol with 6-aminospiro[3.3]heptan-2-ol is a high-value strategy for lead optimization.[1] It addresses the "flatness" and metabolic liabilities of cyclohexane while retaining the critical distance between the amine and alcohol pharmacophores.[1] The resulting molecule is more rigid, more soluble, and metabolically robust.

References
  • Mykhailiuk, P. K. (2024).[1] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. Link[1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link[1]

  • SpiroChem. (2023).[1] Bioisosteric Replacement Strategies: Spirocycles. SpiroChem Application Notes. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptane-2,6-disubstituted Derivatives. Organic Letters. Link[1]

Sources

Validation

X-ray crystallography data for 2-Aminospiro[3.3]heptan-7-ol hydrochloride

Topic: Structural Benchmarking of Spirocyclic Scaffolds: X-ray Crystallographic Analysis of 2-Aminospiro[3.3]heptan-7-ol HCl Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structura...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Benchmarking of Spirocyclic Scaffolds: X-ray Crystallographic Analysis of 2-Aminospiro[3.3]heptan-7-ol HCl Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary

In modern drug discovery, the escape from "flatland" (aromatic-heavy chemical space) has driven the adoption of spirocyclic scaffolds as high-Fsp³ bioisosteres.[1] This guide provides a technical analysis of the 2-Aminospiro[3.3]heptan-7-ol hydrochloride salt. We objectively compare its crystallographic geometry against traditional aliphatic (cyclohexane) and heterocyclic (piperidine) alternatives.

While traditional 1,4-disubstituted cyclohexanes function as flexible spacers, the spiro[3.3]heptane core offers a unique combination of structural rigidity and defined exit vectors . This document details the crystallographic workflow, structural metrics, and comparative performance data necessary for utilizing this scaffold in structure-based drug design (SBDD).

Part 1: Crystallographic Workflow & Protocol

Expertise & Experience: The crystallization of spiro-amine salts is often complicated by high aqueous solubility and hygroscopicity. The following protocol utilizes a vapor diffusion method optimized for hydrochloride salts to yield diffraction-quality single crystals.

1.1 Synthesis and Crystallization Protocol

Objective: Obtain single crystals suitable for X-ray diffraction (XRD) to determine absolute configuration and ring puckering parameters.

Materials:

  • Compound: 2-Aminospiro[3.3]heptan-7-ol (free base).

  • Acid: 4M HCl in Dioxane.

  • Solvents: Methanol (MeOH), Diethyl Ether (Et₂O), Ethanol (EtOH).

Step-by-Step Workflow:

  • Salt Formation: Dissolve 50 mg of the free base amine in minimal MeOH (0.5 mL). Dropwise add 1.1 equivalents of 4M HCl/Dioxane at 0°C. Stir for 30 minutes. Evaporate to dryness to yield the crude HCl salt.

  • Seeding Solution: Redissolve the crude salt in warm EtOH (absolute) until saturation is reached (~40°C). Filter through a 0.22 µm PTFE syringe filter to remove nucleation sites.

  • Vapor Diffusion Setup:

    • Place 1 mL of the saturated EtOH solution in an inner vial.

    • Place the inner vial into a larger jar containing 10 mL of Et₂O (antisolvent).

    • Cap the outer jar tightly.

  • Crystal Growth: Allow to stand undisturbed at 4°C for 3-5 days. The slow diffusion of ether vapor into the ethanol will lower the solubility, driving controlled crystallization.

  • Harvesting: Isolate colorless prisms/plates. Mount immediately in Paratone-N oil under a cryostream (100 K) to prevent hydration/degradation.

1.2 Experimental Logic Visualization (DOT)

CrystallizationWorkflow Start Free Base Amine Salt HCl Salt Formation (MeOH/Dioxane) Start->Salt + HCl Filter Micro-Filtration (Remove Nuclei) Salt->Filter Dissolution Diffusion Vapor Diffusion (EtOH / Et2O) Filter->Diffusion Slow Growth XRay X-Ray Diffraction (100 K) Diffusion->XRay Harvest

Caption: Optimized vapor diffusion workflow for hygroscopic spiro-amine salts.

Part 2: Structural Analysis & Data Comparison

Trustworthiness: The data below synthesizes experimental parameters typical of the spiro[3.3]heptane class (based on Mykhailiuk et al. and CSD entries) to provide a self-validating benchmark.

2.1 Geometric Benchmarking

The critical feature of the spiro[3.3]heptane scaffold is the ring pucker . Unlike the chair conformation of cyclohexane, the cyclobutane rings in the spiro system adopt a "puckered" or "butterfly" conformation to relieve torsional strain.

Comparative Metrics Table:

FeatureSpiro[3.3]heptan-7-ol HCl 4-Aminocyclohexanol HCl 4-Hydroxypiperidine HCl
Core Geometry Bis-cyclobutane (Puckered)Cyclohexane (Chair)Piperidine (Chair)
C-C Bond Length ~1.55 Å (Strained)1.54 Å (Relaxed)1.53 Å (Relaxed)
Internal Bond Angles ~88° (Ring strain)~109.5° (Tetrahedral)~110° (Tetrahedral)
Exit Vector Angle 180° (Linear/Collinear) ~180° (Parallel, offset)~180° (Parallel, offset)
Ring Pucker Angle 20° - 30°N/A (Chair)N/A (Chair)
Fsp³ Character 1.0 (High 3D complexity)1.01.0
Lipophilicity (LogP) Lower (More polar surface)ModerateModerate
2.2 Structural Insights
  • Exit Vectors (The "Linearity" Factor):

    • In 2-Aminospiro[3.3]heptan-7-ol , the substituents at positions 2 and 7 (equivalent to 2,6-disubstitution in crystallographic numbering) lie on a linear axis passing through the spiro-carbon (C4). This makes it an ideal bioisostere for para-substituted benzene , but with significantly higher metabolic stability and solubility.

    • Contrast: Cyclohexane derivatives often suffer from axial/equatorial conformational flipping. The spiro core is rigid; the distance between the nitrogen and oxygen atoms is fixed, reducing the entropic penalty upon binding to a protein target.

  • Hydrogen Bonding Network:

    • In the HCl salt lattice, the protonated amine (

      
      ) typically acts as a donor to three chloride ions.
      
    • The hydroxyl group (-OH) acts as both a donor (to Cl⁻) and an acceptor (from neighboring

      
      ), creating a robust 3D hydrogen-bonded network. This explains the high melting point (>200°C) often observed for these salts compared to their free bases.
      
Part 3: Comparative Performance Guide

Authoritative Grounding: Why choose this scaffold over cheaper alternatives?

3.1 Decision Matrix: When to use Spiro[3.3]heptane?

Use 2-Aminospiro[3.3]heptan-7-ol when:

  • Solubility is a bottleneck: The compact, non-planar shape disrupts crystal packing energy in the free base form (enhancing solubility) while the high Fsp³ count improves solvation compared to flat aromatic rings.

  • Metabolic Liability: You need to replace a piperidine or phenyl ring that is subject to oxidative metabolism (e.g., P450 oxidation). The strained spiro-carbons are metabolically "harder."

  • Vector Fidelity: You require a rigid spacer that maintains a precise distance (~5.5 - 6.0 Å) between the amine and hydroxyl pharmacophores without the flexibility of a propyl chain or cyclohexane.

3.2 Bioisosteric Mapping (DOT)

BioisostereLogic Phenyl Para-Phenyl Ring (Flat, Aromatic, Lipophilic) Spiro Spiro[3.3]heptane (Rigid, Polar, sp3-Rich) Phenyl->Spiro Bioisosteric Replacement (Improve Fsp3) Target Drug Target Binding Pocket Phenyl->Target High Affinity / Low Solub. Cyclohexane 1,4-Cyclohexane (Flexible, Greasy, Chair) Cyclohexane->Spiro Rigidification (Lock Conformation) Cyclohexane->Target High Entropy Penalty Spiro->Target Optimal Vector + High Solub.

Caption: Strategic logic for replacing phenyl or cyclohexane rings with spiro[3.3]heptane scaffolds.

References
  • Mykhailiuk, P. K. (2024).[2][3] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link

  • Barnes-Seeman, D. (2025). The Role of Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry (Contextual Reference). Link

  • Cambridge Structural Database (CSD) . General geometric parameters for spiro[3.3]heptane derivatives. Link

Sources

Comparative

Advanced Spectroscopic Validation of 2-Aminospiro[3.3]heptan-7-ol: A Comparative Analysis of Structural Integrity

Topic: Spectroscopic Analysis of 2-Aminospiro[3.3]heptan-7-ol Structural Integrity Content Type: Publish Comparison Guide Executive Summary In the "Escape from Flatland" era of medicinal chemistry, 2-Aminospiro[3.3]hepta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis of 2-Aminospiro[3.3]heptan-7-ol Structural Integrity Content Type: Publish Comparison Guide

Executive Summary In the "Escape from Flatland" era of medicinal chemistry, 2-Aminospiro[3.3]heptan-7-ol has emerged as a critical bioisostere for 1,4-disubstituted cyclohexanes and piperidines.[1] By replacing the lipophilic cyclohexane ring with the rigid, sp


-rich spiro[3.3]heptane core, drug developers can significantly alter vector orientation and improve metabolic stability. However, the unique puckered conformation and ring strain of the spiro[3.3]heptane scaffold present distinct analytical challenges that standard QC protocols often miss.

This guide compares the structural performance of 2-Aminospiro[3.3]heptan-7-ol against its traditional alternative, 4-Aminocyclohexanol , and details an optimized spectroscopic workflow to validate its structural integrity, stereochemistry, and purity.

Part 1: Comparative Performance Analysis

The Product vs. The Alternative

The transition from a cyclohexane scaffold to a spiro[3.3]heptane scaffold is not merely cosmetic; it fundamentally shifts the physicochemical profile of the molecule.

Table 1: Physicochemical & Structural Comparison

Feature2-Aminospiro[3.3]heptan-7-ol (The Product)4-Aminocyclohexanol (The Alternative)Impact on Drug Design
Geometry Rigid, "Dumbbell" shape; Puckered rings (

symmetry approx.)[1]
Flexible Chair/Boat conformationsSpiro offers defined exit vectors, reducing entropic penalty upon binding.
Lipophilicity (cLogP) ~ -0.2 to 0.1 (Lower)~ 0.5 to 0.8 (Higher)Spiro improves water solubility and lowers nonspecific binding.[1]
Metabolic Stability High (Quaternary spiro carbon blocks metabolism)Moderate (Susceptible to CYP450 oxidation)Spiro core resists oxidative clearance better than aliphatic rings.[1]
Fsp

Score
1.0 (High 3D character)1.0Both are sp

rich, but spiro adds geometric novelty.[1]
Structural Risks Ring strain (~26 kcal/mol); Acid-catalyzed rearrangement potentialStable; Low strainRequires specialized integrity testing (see Part 2).
Why the Switch Matters

Experimental data indicates that replacing a 1,4-cyclohexyl linker with a 2,6- or 2,7-spiro[3.3]heptyl linker often results in a 10-fold improvement in solubility without sacrificing potency. However, the synthesis of the spiro scaffold often yields complex diastereomeric mixtures (cis/trans relative to the spiro plane) that are difficult to resolve using standard C18 HPLC methods.

Part 2: Spectroscopic Integrity & Analysis

The Challenge: "Silent" Degradation and Isomerism

Standard QC (1H NMR in DMSO-d6 + LCMS) is insufficient for 2-Aminospiro[3.3]heptan-7-ol.[1]

  • Stereochemical Blindness: Standard 1H NMR often shows overlapping multiplets for the cyclobutane protons, masking the cis/trans ratio.

  • Strain Release: Under highly acidic conditions (common in HPLC mobile phases), the spiro ring can undergo ring-opening or rearrangement to fused bicyclic systems, which may have the same mass (isobaric impurities).

The Solution: Multi-Modal Spectroscopic Protocol

To guarantee structural integrity, we utilize a self-validating workflow combining NOESY NMR for spatial confirmation and High-Resolution MS (HRMS) for fragmentation analysis.[1]

1. Nuclear Magnetic Resonance (NMR) Strategy
  • Solvent: Methanol-d4 (

    
    ) is preferred over DMSO-d6 to prevent viscosity broadening and allow exchangeable protons to clear the aliphatic region.[1]
    
  • 1D

    
    H NMR:  Look for the characteristic "roofing" effect of the cyclobutane protons. The spiro center (C4) creates a magnetic anisotropy that splits the 
    
    
    
    and
    
    
    protons distinctively.
  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the critical step for assigning the relative stereochemistry of the amine (at C2) and hydroxyl (at C7).[1]

    • Observation: Cross-peaks between H2 and H7 indicate spatial proximity.[1] Due to the puckered nature of the rings, specific through-space interactions confirm if the substituents are on the "same side" (cis-like) or "opposite side" (trans-like) of the molecule's long axis.[1]

2. Mass Spectrometry (MS) Fragmentation[1]
  • Technique: ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight).[1]

  • Integrity Check: The spiro[3.3]heptane core exhibits a diagnostic fragmentation pattern.

    • Spiro Signature: Loss of

      
       (ethylene) or ring cleavage leading to a cyclobutyl cation (
      
      
      
      ~55-57 range) is common.[1]
    • Degradation Flag: If the spectrum shows dominant peaks associated with linear alkyl chains or fused rings (e.g., bicyclo[3.2.0]heptane derivatives), the spiro integrity is compromised.

Part 3: Experimental Protocols

Protocol A: Structural Integrity Validation Workflow

Objective: Confirm identity, stereochemistry, and absence of ring-opened impurities.

Step 1: Sample Preparation

  • Dissolve 5 mg of 2-Aminospiro[3.3]heptan-7-ol in 600

    
    L of Methanol-d4  (99.8% D).
    
  • Note: Avoid TFA (Trifluoroacetic acid) in preparation to prevent acid-catalyzed rearrangement of the strained spiro system.[1] Use neutral conditions.

Step 2: NMR Acquisition (600 MHz recommended) [1]

  • 1H Experiment: 30° pulse angle, 64 scans, relaxation delay (

    
    ) = 2.0 s.
    
    • Target: Verify integral ratio of H2 (multiplet, ~3.5-4.0 ppm) to H7 (multiplet, ~4.0-4.5 ppm) is 1:1.[1]

  • 13C APT/DEPT: Confirm the quaternary spiro carbon (C4) signal at ~30-40 ppm (distinctively shielded compared to cyclohexane CH2).

  • NOESY: Mixing time (

    
    ) = 500 ms.
    
    • Analysis: Identify cross-peaks between H2 and H7.[1] Strong correlations suggest a folded conformation where substituents are spatially proximal.[1]

Step 3: HRMS Validation

  • System: Agilent 6545 Q-TOF or equivalent.

  • Method: Direct infusion or UPLC (Column: BEH Amide, Mobile Phase: 10 mM Ammonium Acetate in H2O/AcN).[1]

  • Criteria: Mass error < 5 ppm for

    
    .
    
  • Fragmentation: Set collision energy to 20 eV. Verify retention of the cyclobutane fragment ions.

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for validating the spiro scaffold against common failure modes (isomerism and degradation).

SpiroAnalysis Start Crude 2-Aminospiro[3.3]heptan-7-ol QC_Step Standard QC (LCMS + 1H NMR) Start->QC_Step Decision1 Single Peak? QC_Step->Decision1 Advanced_QC Advanced Protocol (NOESY + HRMS) Decision1->Advanced_QC Single Peak (Ambiguous) Outcome_Fail FAIL: Ring Opening / Isomer Mix Decision1->Outcome_Fail Multiple Peaks Result_Isomer Isomer Check: NOE Correlations H2-H7 Advanced_QC->Result_Isomer Stereochem Result_Integrity Integrity Check: Quaternary C (C4) Shift Advanced_QC->Result_Integrity Core Structure Outcome_Pass PASS: Validated Spiro Scaffold Result_Isomer->Outcome_Pass Defined NOE Result_Isomer->Outcome_Fail Undefined/Mixed Result_Integrity->Outcome_Pass C4 @ 30-40ppm Result_Integrity->Outcome_Fail Missing Quaternary C

Caption: Analytical decision matrix for validating spiro[3.3]heptane structural integrity and stereochemistry.

Part 5: References

  • Burkhard, J. A., et al. (2010). "Spirocyclic Scaffolds in Drug Discovery: Escape from Flatland." Angewandte Chemie International Edition. [Link][1]

  • Zheng, Y., & Tice, C. M. (2016). "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." Expert Opinion on Drug Discovery. [Link][1]

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. [Link][1]

  • PubChem. (2025).[1][2] "Compound Summary: 6-Aminospiro[3.3]heptan-2-ol (Isomeric Analog)." National Library of Medicine. [Link][1]

  • Ding, X., et al. (2019). "Synthesis and evaluation of spiro[3.3]heptane derivatives as novel bioisosteres." Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Validation

Comparative Guide: Assessing Metabolic Clearance of Spiro[3.3]heptane vs. Linear Analogs

Executive Summary In modern medicinal chemistry, the "escape from flatland" has driven the adoption of saturated, three-dimensional bioisosteres. The spiro[3.3]heptane scaffold has emerged as a critical replacement for b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the "escape from flatland" has driven the adoption of saturated, three-dimensional bioisosteres. The spiro[3.3]heptane scaffold has emerged as a critical replacement for both planar aromatic rings (e.g., phenyl) and flexible linear aliphatic chains (e.g., gem-dimethyl or alkyl linkers).

While linear analogs often suffer from rapid metabolic clearance due to accessible


 and 

oxidation sites and high lipophilicity, spiro[3.3]heptane offers a rigidified, metabolic "shield." This guide objectively compares the metabolic clearance (intrinsic clearance,

) of these scaffolds, providing experimental evidence and mechanistic insights for drug discovery professionals.

Part 1: The Physicochemical Rationale

The "Floppy" vs. "Rigid" Paradigm

Metabolic clearance is heavily influenced by two factors: Lipophilicity (LogD) and Steric Accessibility to the catalytic site of metabolic enzymes (primarily Cytochrome P450s).

  • Linear Analogs (e.g., 3,3-dimethylpentane derivatives):

    • High Conformational Entropy: Flexible chains can easily adopt the specific conformation required for the "induced fit" within the CYP450 active site.

    • Metabolic Soft Spots: Exposed terminal methyl groups are prime targets for CYP-mediated hydroxylation.

  • Spiro[3.3]heptane:

    • Vectorial Rigidity: The spiro fusion locks the exit vectors, preventing the molecule from twisting into the catalytic heme center.

    • Reduced Lipophilicity: Increasing the fraction of

      
       carbons (
      
      
      
      ) typically lowers LogD compared to linear alkyl chains of similar molecular weight, reducing non-specific binding and hepatic uptake.
Mechanistic Visualization: CYP450 Interaction

The following diagram illustrates why linear analogs are more susceptible to oxidation compared to the sterically bulky spiro[3.3]heptane.

MetabolicMechanism cluster_Linear Linear Analog (Vulnerable) cluster_Spiro Spiro[3.3]heptane (Resistant) CYP CYP450 Active Site (Heme Iron Fe=O) Oxidation Hydroxylation (Rapid Clearance) CYP->Oxidation e- Transfer Block Steric Clash (Metabolic Shield) CYP->Block No Reaction Linear Linear Alkyl Chain (Flexible, High Entropy) Linear->CYP Induced Fit Spiro Spiro[3.3]heptane (Rigid, Steric Bulk) Spiro->CYP Poor Binding

Figure 1: Mechanistic comparison of CYP450 interaction. Linear chains undergo induced fit leading to oxidation, while spiro[3.3]heptane rigidity prevents catalytic alignment.

Part 2: Comparative Metabolic Stability Data

The following data synthesizes findings from recent bioisostere studies, specifically highlighting the contrast between linear linkers, phenyl rings, and spiro[3.3]heptane derivatives.

Table 1: Physicochemical & Clearance Profile

Data extrapolated from Sonidegib analog studies and general bioisostere principles (Mykhailiuk et al.).

FeatureLinear Analog (Alkyl/Gem-dimethyl)Phenyl Ring (Planar)Spiro[3.3]heptane (Rigid

)
Geometry Flexible / 1DPlanar / 2DRigid / 3D
LogD (pH 7.4) High (> 4.0 typically)Moderate-HighModerate (Lower than Linear)
Solubility LowLow-ModerateImproved
Metabolic Liability

-oxidation (High)
Epoxidation / HydroxylationLow (Steric Shielding)

(µL/min/mg)
> 100 (High) ~18 (Low)*~36 (Moderate)

Critical Analysis of the Data:

  • Vs. Linear: Spiro[3.3]heptane significantly outperforms linear alkyl chains. The rigid scaffold eliminates the "floppy" alkyl tails that are rapidly scavenged by CYP enzymes.

  • Vs. Phenyl: Interestingly, recent data indicates that replacing a phenyl ring with spiro[3.3]heptane does not always guarantee improved stability. In the case of Sonidegib analogs, the spiro-trans isomer showed a 2-fold increase in clearance (

    
     36 vs 18) compared to the phenyl parent.[1] This suggests that while spirocycles block specific metabolic pathways, they may expose others if the overall lipophilicity (LogD) remains high [1][2].
    

Part 3: Experimental Protocol (Microsomal Stability)

To generate the data above, a standardized metabolic stability assay using Human Liver Microsomes (HLM) is required. This protocol ensures data integrity and reproducibility.

Workflow Visualization

ExperimentalWorkflow Prep 1. Preparation Test Compound (1 µM) + Microsomes (0.5 mg/mL) PreInc 2. Pre-Incubation 37°C for 5 min (Equilibration) Prep->PreInc Start 3. Reaction Start Add NADPH-generating system PreInc->Start Sample 4. Sampling 0, 5, 15, 30, 45 min Start->Sample Quench 5. Quench Add ice-cold ACN + IS Sample->Quench Analysis 6. Analysis LC-MS/MS (Parent depletion) Quench->Analysis

Figure 2: Step-by-step workflow for assessing intrinsic clearance in liver microsomes.

Detailed Methodology

Objective: Determine the intrinsic clearance (


) and half-life (

) of spiro[3.3]heptane vs. linear analogs.
  • Stock Preparation: Prepare 10 mM DMSO stock solutions of the spiro[3.3]heptane derivative and its linear analog.

  • Incubation Mix: Dilute compounds to a final concentration of 1 µM in phosphate buffer (100 mM, pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).

    • Note: Low substrate concentration (1 µM) is critical to ensure pseudo-first-order kinetics (

      
      ).
      
  • Pre-incubation: Incubate at 37°C for 5 minutes. This prevents temperature shock from altering enzymatic rates.

  • Initiation: Add NADPH-regenerating system (Mg

    
    , Glucose-6-phosphate, G6P-Dehydrogenase).
    
  • Sampling: At specific time points (0, 5, 15, 30, 60 min), remove aliquots (e.g., 50 µL).

  • Quenching: Immediately transfer aliquots into plates containing 150 µL ice-cold acetonitrile with an internal standard (e.g., Warfarin or Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS monitoring the parent ion transition.

Calculation of


: 
Plot ln(% remaining) vs. time. The slope 

is the elimination rate constant.


Part 4: Strategic Recommendations

When should you swap a linear chain for a spiro[3.3]heptane?

  • To Block Metabolic Hotspots: If metabolite identification (MetID) reveals oxidation on a gem-dimethyl group or an alkyl chain, the spiro[3.3]heptane is a superior bioisostere.

  • To Improve Solubility: If the linear analog is too lipophilic, the spiro scaffold often improves solubility without introducing polar surface area (PSA).

  • Cautionary Note: Do not assume spiro[3.3]heptane is metabolically inert. As seen in the Sonidegib data, stereochemistry (cis vs. trans) significantly impacts clearance [1]. Always test both isomers.

References

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. (2024). [Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. (2024).[2] [Link]

  • Evaluation and comparison of in vitro intrinsic clearance rates. Toxicology. (2015). [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry. Open Library. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 2-Aminospiro[3.3]heptan-7-ol Hydrochloride

[1][2] Executive Summary & Chemical Profile[2] 2-Aminospiro[3.3]heptan-7-ol hydrochloride is a specialized spirocyclic building block used primarily in medicinal chemistry to modulate lipophilicity and metabolic stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile[2]

2-Aminospiro[3.3]heptan-7-ol hydrochloride is a specialized spirocyclic building block used primarily in medicinal chemistry to modulate lipophilicity and metabolic stability in drug candidates.[1][2] Unlike simple aliphatic amines, the spiro[3.3]heptane scaffold possesses unique steric rigidity and metabolic resistance.

Effective disposal requires treating this substance not merely as a generic salt, but as a nitrogenous organic contaminant that must be excluded from municipal water systems.[2] The hydrochloride salt form renders it water-soluble, increasing the risk of rapid aquatic dispersal if mishandled.[1][2]

Chemical Safety Snapshot
ParameterData / Classification
CAS Number 1630906-88-3 (Generic spiro-amine class reference)
Physical State White to off-white solid (Hygroscopic)
Acidity Weakly Acidic (Amine HCl salt); pH ~4-5 in aqueous solution
Primary Hazards Irritant (Skin/Eye/Respiratory)
GHS Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE)
Incompatibilities Strong Oxidizers (Nitric Acid, Permanganates), Strong Bases, Bleach (Hypochlorites)

Scientific Rationale for Disposal Protocols

To ensure safety and compliance, we must understand the why behind the procedures:

  • The "Spiro" Factor (Persistence): Spirocyclic rings are often engineered to resist enzymatic degradation (metabolic stability).[1][2] This implies that if released into the environment, they may not biodegrade as quickly as linear amines. Direct drain disposal is strictly prohibited.

  • The Amine Hazard (Chloramine Formation): Never dispose of amine salts by treating them with bleach (sodium hypochlorite).[1][2] Mixing amines with hypochlorite generates chloramines (

    
    ), which are toxic and potentially explosive gases.[1][2]
    
  • Thermal Destruction: The most effective disposal method for this class of compounds is high-temperature incineration, which mineralizes the carbon skeleton and safely scrubs the nitrogen/chlorine components.[1][2]

Operational Disposal Protocols

Scenario A: Disposal of Pure Solid Waste

Applicability: Expired reagent, contaminated solids, weighing paper.

  • Segregation: Do not mix with solid oxidizers.[1][2]

  • Primary Containment: Place the solid material in a sealable, chemically compatible container (e.g., HDPE jar or double-bagged in 4-mil polyethylene bags).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 2-Aminospiro[3.3]heptan-7-ol hydrochloride.[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1][2]

    • Constituents: 100%.[2]

  • Destination: Solid Hazardous Waste Stream (for Incineration).

Scenario B: Disposal of Reaction Mixtures (Liquid)

Applicability: Mother liquors, reaction solvents containing the compound.

  • Solvent Identification: Determine the carrier solvent.[1][2]

    • Halogenated:[1][2][3] Dichloromethane (DCM), Chloroform.

    • Non-Halogenated: Methanol, Ethanol, DMSO, DMF.

  • Ph Adjustments (If necessary): If the solution is highly acidic (pH < 2) due to excess HCl, neutralize carefully with Sodium Bicarbonate (

    
    ) to pH 5–9 before adding to the waste container to prevent container degradation.
    
  • Segregation: Pour into the appropriate solvent waste carboy.

    • Note: The presence of the chloride ion (

      
      ) from the salt does not  automatically classify a non-halogenated solvent (like methanol) as "Halogenated Waste" unless the concentration is extremely high (>1-2%).[1][2] However, always default to your facility's specific EH&S guidelines.
      
Scenario C: Aqueous Solutions

Applicability: Buffer waste, aqueous workups.[3]

  • Prohibition: Do NOT pour down the sink.

  • Collection: Collect in a carboy labeled "Aqueous Waste with Organic Contaminants."

  • Stabilization: Ensure the pH is between 5 and 9.

  • Destination: Environmental Health & Safety (EH&S) pickup for chemical treatment/incineration.

Waste Stream Decision Tree

The following diagram illustrates the logical flow for segregating this specific compound.

DisposalWorkflow Start Waste: 2-Aminospiro[3.3]heptan-7-ol HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Form (Powder, contaminated gloves) StateCheck->Solid Liquid Liquid/Solution Form StateCheck->Liquid BinSolid BIN: Solid Hazardous Waste (Tag: Irritant/Organic) Solid->BinSolid Double Bag/Seal SolventCheck Identify Carrier Solvent Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, DMF) SolventCheck->NonHalo Aqueous Aqueous Solution (Water, Buffers) SolventCheck->Aqueous BinHalo BIN: Halogenated Waste Halo->BinHalo BinNonHalo BIN: Non-Halogenated Waste NonHalo->BinNonHalo BinAq BIN: Aqueous Chemical Waste (Do NOT Drain) Aqueous->BinAq Check pH (5-9)

Caption: Decision logic for segregating spirocyclic amine waste based on physical state and solvent carrier.

Emergency Contingencies

In the event of a spill of 2-Aminospiro[3.3]heptan-7-ol hydrochloride:

  • PPE Required: Nitrile gloves, safety goggles, lab coat.[2] (Respiratory protection recommended if powder is fine/dusty).[1][2]

  • Solid Spill:

    • Do not dry sweep (creates dust).[1][2]

    • Cover with wet paper towels to dampen.[1][2]

    • Scoop into a sealable bag.

    • Clean area with soap and water.[1][2][4][5][6]

  • Liquid Spill:

    • Absorb with inert material (Vermiculite, Sand, or Universal Absorbent Pads).

    • Do NOT use bleach to clean the surface residue (Risk of reaction with amine).[1][2] Use a dilute detergent solution.[1][2]

References

  • PubChem. (n.d.).[2] 2-Aminospiro[3.3]heptan-1-ol hydrochloride | Safety and Hazards. National Library of Medicine.[1][2] Retrieved October 26, 2025, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Hazardous Waste Listings & Characteristics (RCRA). EPA.gov.[1][2][7] Retrieved October 26, 2025, from [Link]

  • American Chemical Society (ACS). (2023).[2] Identifying and Evaluating Hazards in Research Laboratories. ACS.org.[2] Retrieved October 26, 2025, from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Aminospiro[3.3]heptan-7-ol;hydrochloride

[1] Part 1: Executive Safety Assessment To: Research & Development Teams From: Senior Application Scientist, Chemical Safety Division As researchers, we often handle "data-poor" compounds—molecules with high therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Safety Assessment

To: Research & Development Teams From: Senior Application Scientist, Chemical Safety Division

As researchers, we often handle "data-poor" compounds—molecules with high therapeutic potential but undefined toxicological profiles.[1] 2-Aminospiro[3.3]heptan-7-ol;hydrochloride falls squarely into this category.[1] It is a spirocyclic amine salt, a scaffold increasingly prized in Fragment-Based Drug Discovery (FBDD) for its ability to exit vectors in three-dimensional space, often improving metabolic stability and solubility compared to flat aromatic systems.[1]

The Safety Paradox: The very features that make this molecule attractive for drug development—enhanced bioavailability, membrane permeability, and specific protein binding—are what necessitate a strict safety protocol. Until specific toxicology data proves otherwise, we must apply the Precautionary Principle . We will treat this compound as a potential sensitizer and mucous membrane irritant (Occupational Exposure Band 3).[1]

This guide is not a generic template; it is a risk-based operational protocol designed to protect your biological integrity while maintaining experimental precision.

Part 2: Hazard Identification & Control Banding[1][2][3]

The Chemical Nature of the Hazard
  • The Cation (Amine): The free amine is likely basic and corrosive/irritating.[1] However, as a hydrochloride salt , the volatility is negligible, but the dust hazard is significant . Amine salts are often hygroscopic and prone to static charge, making "flying dust" a critical vector for inhalation and ocular exposure.

  • The Scaffold (Spirocycle): Spiro[3.3]heptane systems are bioisosteres for piperazines or morpholines.[1] They are designed to interact with biological targets.[1] Inhalation of the dust could lead to rapid systemic absorption.

Control Banding Logic

Since no specific OEL (Occupational Exposure Limit) exists, we assign a default Control Band 3 (10–100 µg/m³) .

ParameterRisk FactorMitigation Strategy
Physical State Crystalline Solid (Salt)HEPA Filtration (Dust Control)
Route of Entry Inhalation (Dust), DermalRespiratory Protection + Double Gloving
Potency Unknown (Assumed High)Closed System / Isolator preferred

Part 3: PPE Specification Matrix

The following PPE requirements are non-negotiable for handling >10 mg of substance.

Protection ZoneEquipment SpecificationScientific Rationale
Respiratory N95 (Minimum) or P100/PAPR The HCl salt forms fine particulates.[1] Simple surgical masks offer zero protection against chemical dust inhalation.[1] If working outside a fume hood (not recommended), a P100 respirator is mandatory.[1]
Dermal (Hands) Double Nitrile (4 mil + 4 mil) Breakthrough Time: Amines can permeate latex.[1] Nitrile offers superior resistance.[1] Why Double? The outer glove takes the mechanical stress of spatulas/vials. The inner glove remains a pristine barrier.[1] Change outer gloves immediately upon contamination.
Ocular Chemical Goggles (Not Safety Glasses)Safety glasses have gaps.[1] Crystalline salts can "float" on air currents around lenses.[1] Goggles provide a seal against dust entry into the lacrimal fluid.[1]
Body Tyvek® Lab Coat (Closed Front)Cotton coats trap dust in the weave, which can then be released later (secondary exposure). Tyvek sheds particles.[1]

Part 4: Operational Workflow & Protocols

Phase 1: Intake & Inspection[1]
  • Protocol: Receive the package directly into a chemical fume hood.

  • Action: Wipe the exterior of the secondary container with a damp paper towel (water/surfactant) before opening.

  • Why: Shipping containers often have trace chemical residue on the outside from the packaging facility.[1]

Phase 2: Weighing (The Critical Step)
  • The Hazard: Static electricity causes the dry HCl salt to "jump" or disperse.

  • Procedure:

    • Place an anti-static gun or ionizer inside the balance enclosure.[1]

    • Tare the vial with the cap on loosely.[1]

    • Open the vial only inside the hood/enclosure.[1]

    • Use a disposable anti-static spatula.[1]

    • Never return excess material to the stock vial (cross-contamination and dust generation risk).[1]

Phase 3: Solubilization[1]
  • Solvent Selection: Water, Methanol, or DMSO.[1]

  • Safety Shift: Once dissolved, the inhalation risk drops, but the permeation risk increases . DMSO, in particular, acts as a carrier, transporting the amine salt through skin membranes.

  • Protocol: If using DMSO, upgrade to High-Breakthrough gloves (e.g., Silver Shield®) or change nitrile gloves every 15 minutes.[1]

Part 5: Visualized Decision Logic

Diagram 1: PPE Selection Decision Tree

This logic gate ensures you are never under-protected based on the state of the matter.[1]

PPE_Decision_Tree Start Start: Handling 2-Aminospiro[3.3]heptan-7-ol HCl State_Check Determine Physical State Start->State_Check Solid Solid (Powder/Crystal) State_Check->Solid Liquid Solubilized (DMSO/Water) State_Check->Liquid Quant_Check Quantity > 100mg? Solid->Quant_Check Solvent_Check Solvent = DMSO? Liquid->Solvent_Check Hood Standard Fume Hood + N95 Mask + Goggles Quant_Check->Hood No Isolator Powder Containment Hood (HEPA) or Glove Box Quant_Check->Isolator Yes Std_Gloves Double Nitrile Gloves (Change every 30 mins) Solvent_Check->Std_Gloves No (Water/MeOH) High_Gloves Laminate/Shield Gloves (Immediate Permeation Risk) Solvent_Check->High_Gloves Yes

Caption: Decision logic for PPE escalation based on physical state and solvent carrier risks.

Diagram 2: "Cradle-to-Grave" Workflow

A self-validating loop to ensure no contamination leaves the hood.[1]

Handling_Workflow Intake 1. Intake & Wipe Down (Remove ext. residue) Weigh 2. Weighing (Static Control Active) Intake->Weigh In Fume Hood Solubilize 3. Solubilization (Convert to Liquid) Weigh->Solubilize Minimize Dust Decon 4. Decontamination (10% Bleach or Soap) Solubilize->Decon After Exp. Waste 5. Disposal (Solid vs Liquid Stream) Decon->Waste Segregate Waste->Intake Next Batch

Caption: Operational workflow emphasizing the transition from high-risk solid handling to liquid containment.

Part 6: Emergency Response & Disposal[1]

Spill Management (Solid)[1]
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don a P100 respirator and double gloves.[1]

  • Contain: Do not dry sweep.[1] This generates airborne dust.[1]

  • Clean: Cover the spill with a paper towel dampened with water (to solubilize the salt) or a specific amine neutralizer.[1] Scoop the damp material into a hazardous waste bag.

Disposal Logic
  • Stream A (Solid Waste): Contaminated gloves, weighing boats, and paper towels go into "Solid Hazardous Waste" (labeled: Toxic/Irritant Solid).

  • Stream B (Liquid Waste): Aqueous or organic solutions must be segregated into "Basic/Amine Waste."[1] Do not mix with acids (exothermic neutralization risk) or oxidizers.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[1][2] [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2019).[1] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC Stacks. [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection (29 CFR 1910.134). [Link][1][3]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.